1-Chloro-1-nitropropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1-nitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKUXTMJEFPWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024797 | |
| Record name | 1-Chloro-1-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1-nitropropane is a colorless liquid. Unpleasant odor. (USCG, 1999), Colorless liquid with an unpleasant odor. [fungicide]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an unpleasant odor., Colorless liquid with an unpleasant odor. [fungicide] | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Chloro-1-nitropropane | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |
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Boiling Point |
286 to 289 °F at 760 mmHg (NTP, 1992), 142 °C, 289 °F | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
144 °F (NTP, 1992), 62 °C (144 °F) (OPEN CUP), 62 °C o.c., 144 °F (open cup), (oc) 144 °F | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/435 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992), Water solubility = 8000 mg/L, SOL IN GLYCOLS, OILS, SOL IN ETHANOL, ETHER; SL SOL IN CHLOROFORM, Solubility in water, g/100ml at 20 °C: 0.8, 0.5% | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2 (USCG, 1999) - Denser than water; will sink, 1.209 G/CU CM AT 20 °C, Relative density (water = 1): 1.2, 1.21 | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/435 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (AIR= 1), Relative vapor density (air = 1): 4.3, 4.26 | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/435 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5.8 mmHg at 77 °F (NTP, 1992), 5.8 [mmHg], 5.8 MM HG AT 25 °C, Vapor pressure, Pa at 25 °C: 773.1, 6 mmHg, (77 °F): 6 mmHg | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Chloro-1-nitropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/435 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1-Chloro-1-nitropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
LIQUID, Colorless liquid. | |
CAS No. |
600-25-9 | |
| Record name | 1-CHLORO-1-NITROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Chloro-1-nitropropane | |
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| Record name | 1-Chloro-1-nitropropane | |
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| Record name | 1-CHLORO-1-NITROPROPANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-nitropropane is a halogenated nitroalkane that has garnered interest in various chemical and industrial applications, including its historical use as a fungicide.[1] Its unique combination of a nitro group and a chlorine atom on the same carbon imparts specific reactivity and physical characteristics that are of importance to researchers in organic synthesis, materials science, and drug development. The presence of these functional groups makes it a versatile, albeit reactive, chemical intermediate. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical transformations.
Physicochemical Properties
This compound is a colorless liquid with a characteristic, unpleasant odor.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClNO₂ | [2] |
| Molecular Weight | 123.54 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Unpleasant, characteristic | [2][4] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [2][3] |
| Melting Point | Not available | |
| Density | 1.2 g/cm³ at 20 °C | [2][4] |
| Vapor Density | 4.26 (Air = 1) | [3][4] |
| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F) | [3][4] |
| Flash Point | 62 °C (144 °F) (Open Cup) | [2][4] |
| Refractive Index | 1.4251 at 20 °C | [2] |
Table 2: Solubility and Spectroscopic Data of this compound
| Property | Value | Source(s) |
| Water Solubility | 1 to 5 mg/mL at 22.2 °C (72 °F) | [2][3] |
| Solubility in other solvents | Soluble in alcohol and ether | [4] |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| IR Spectroscopy | Characteristic peaks for C-Cl and NO₂ groups | [2] |
| UV Absorption (in Alcohol) | λmax at 280.5 nm | [2] |
| Mass Spectrometry | Data available | [2] |
Chemical Properties and Reactivity
This compound is a reactive compound, primarily due to the electron-withdrawing nature of both the nitro and chloro groups attached to the same carbon atom.
-
Stability: The compound is sensitive to heat and can be explosive under certain conditions, particularly when heated under confinement.[3][4]
-
Hazardous Reactions: It is incompatible with strong oxidizing agents and acids.[4][5] Contact with these substances can lead to vigorous, potentially explosive, reactions. It may also attack some forms of plastics, rubber, and coatings.[3][4]
-
Decomposition: When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[2][4][5]
Key Chemical Transformations
The chemistry of this compound is characterized by reactions involving the nitro and chloro functional groups.
A common synthetic route to 1-chloro-1-nitroalkanes involves a two-step process: a base-catalyzed Henry reaction (nitroaldol condensation) to form a nitroalkane, followed by chlorination.
Caption: Synthetic pathway for this compound.
The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the C-N or C-Cl bonds, leading to the formation of radical species that propagate the decomposition to form toxic gases.
Caption: Generalized thermal decomposition of this compound.
The carbon atom bearing the chloro and nitro groups is electrophilic and susceptible to nucleophilic attack. The reaction can proceed via an Sₙ2 or Sₙ1-like mechanism depending on the nucleophile and reaction conditions.
Caption: Nucleophilic substitution on this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar compounds.
Synthesis of this compound
This procedure is a two-step synthesis involving an initial Henry reaction to form 1-nitropropane (B105015), which is subsequently chlorinated.
Step 1: Synthesis of 1-Nitropropane via Henry Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propanal (1 equivalent) dissolved in a suitable solvent such as ethanol.
-
Addition of Nitroethane: Add nitroethane (1.2 equivalents) to the dropping funnel.
-
Base Catalysis: Cool the reaction flask in an ice bath and slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) to the propanal solution while stirring.
-
Reaction: Add the nitroethane dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-nitropropane.
Step 2: Chlorination of 1-Nitropropane
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve the crude 1-nitropropane from Step 1 in an aqueous solution of sodium hydroxide.
-
Chlorination: Cool the solution in an ice-water bath and bubble chlorine gas through the solution while maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a solution of sodium bisulfite to remove excess chlorine, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.
-
Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the appropriate boiling point for the given pressure.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this compound to determine its purity and identify any impurities.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
NO₂ asymmetric stretch: ~1550-1570 cm⁻¹
-
NO₂ symmetric stretch: ~1370-1390 cm⁻¹
-
C-Cl stretch: ~650-850 cm⁻¹
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Inhalation: Harmful if inhaled. Avoid breathing vapors.[2][6]
-
Skin and Eye Contact: Causes irritation to the skin and eyes.[3][4]
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and visualizations of its key chemical behaviors. The information presented is intended to be a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its characteristics and facilitating its safe and effective use in scientific and developmental applications. The inherent reactivity of this molecule suggests its potential as a building block in the synthesis of more complex chemical entities, warranting further investigation into its synthetic utility.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 1-Chloro-1-nitropropane from 1-Nitropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-1-nitropropane from 1-nitropropane (B105015), a key transformation in organic chemistry. The document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.
Introduction
The conversion of 1-nitropropane to this compound represents a significant alpha-chlorination reaction of a primary nitroalkane. This process is of interest due to the versatile reactivity of the resulting α-chloro-nitroalkane, which can serve as a building block in the synthesis of more complex molecules. The introduction of a chlorine atom at the alpha position to the nitro group enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack and a valuable intermediate for carbon-carbon and carbon-heteroatom bond formation.
Reaction Principle
The core of this synthesis involves the deprotonation of 1-nitropropane at the alpha-carbon to form a nitronate anion, followed by electrophilic chlorination. The acidity of the α-protons is significantly increased by the electron-withdrawing nature of the nitro group, facilitating the formation of the nucleophilic nitronate intermediate in the presence of a base. A suitable chlorinating agent then reacts with this intermediate to yield the desired this compound.
A common and effective method for this transformation is the use of sodium hypochlorite (B82951) (NaOCl) as the chlorinating agent in a biphasic system, often facilitated by a phase-transfer catalyst. The phase-transfer catalyst is crucial for transporting the hypochlorite anion from the aqueous phase to the organic phase where the reaction with the nitronate anion occurs.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 1-nitropropane.
Materials:
-
1-Nitropropane
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration to be assayed)
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Distilled water
Equipment:
-
Round-bottom flask (2-liter, 5-neck)
-
Mechanical stirrer
-
Thermometer
-
pH probe
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 2-liter, 5-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pH probe.
-
Charge Reactants: The flask is charged with a solution of sodium hypochlorite. The pH of the solution is adjusted to approximately 8.0 using concentrated hydrochloric acid. Dichloromethane is then added as the solvent, followed by 1-nitropropane and the phase-transfer catalyst, tetra-n-butylammonium bromide.
-
Reaction Execution: The mixture is stirred vigorously. The reaction is exothermic, and the temperature should be monitored. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, stirring is stopped, and the organic and aqueous phases are allowed to separate. The aqueous phase is extracted with additional portions of dichloromethane.
-
Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value |
| Reactants | |
| 1-Nitropropane | 1.0 equivalent |
| Sodium Hypochlorite (NaOCl) | 1.0 - 1.5 equivalents |
| Tetra-n-butylammonium bromide | 0.02 - 0.05 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Ambient to 40°C |
| Reaction Time | 1 - 4 hours |
| Product | |
| Yield of this compound | Typically 70-90% |
Visualizations
To further elucidate the process, the following diagrams illustrate the key aspects of the synthesis.
Caption: Signaling pathway of the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis of 1-Chloro-1-nitropropane: A Technical Guide
Introduction: 1-Chloro-1-nitropropane (CAS No. 600-25-9) is an organohalogen and nitro compound with the molecular formula C₃H₆ClNO₂.[1] As a functionalized alkane, its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside detailed experimental protocols relevant to its analysis. This document is intended for researchers and scientists in organic synthesis and drug development.
Spectroscopic Data Summary
The following sections summarize the core spectroscopic data for this compound. While experimental spectra are referenced in databases, specific peak assignments are not always publicly available. Therefore, where explicit experimental data is unavailable, predicted values based on established spectroscopic principles and data from analogous compounds are provided and noted as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃CH₂CH(Cl)NO₂), three distinct proton and carbon environments are expected.
Table 1: ¹H NMR Data for this compound (Note: Specific experimental data is not readily available. Values are predicted based on the effects of chloro- and nitro- functional groups.)
| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| Hc (-CH₃ ) | ~1.1 | Triplet (t) | ~7.4 | 3H |
| Hb (-CH₂ -) | ~2.2 | Multiplet (m) | - | 2H |
| Ha (-CH (Cl)NO₂) | ~5.5 - 6.0 | Triplet (t) | ~7.2 | 1H |
Prediction Rationale: The methine proton (Ha) is attached to a carbon bearing two strongly electron-withdrawing groups (Cl and NO₂), causing a significant downfield shift. The methylene (B1212753) protons (Hb) are adjacent to this deshielded center, and the terminal methyl protons (Hc) are the most shielded, appearing furthest upfield.[2][3]
Table 2: ¹³C NMR Data for this compound (Note: Specific experimental data is not readily available. Values are predicted based on established chemical shift ranges.)
| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C H₃ (C3) | ~10 - 15 |
| -C H₂- (C2) | ~25 - 35 |
| -C H(Cl)NO₂ (C1) | ~85 - 100 |
Prediction Rationale: The carbon atom (C1) bonded to both chlorine and the nitro group is heavily deshielded and is expected to appear significantly downfield.[1] General chemical shift tables suggest carbons attached to a chlorine atom appear in the 30-60 ppm range, while those attached to a nitro group appear in the 60-90 ppm range; the cumulative effect places this carbon further downfield.[4] The remaining alkyl carbons appear in their typical upfield regions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions from the nitro (NO₂) group.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2880 | Medium | C-H (sp³) Stretching |
| ~1565 | Strong | NO₂ Asymmetric Stretching |
| ~1380 | Strong | NO₂ Symmetric Stretching |
| ~1465 | Medium | C-H Bending |
| ~800 - 600 | Medium-Strong | C-Cl Stretching |
Data Interpretation: The most characteristic peaks are the strong asymmetric and symmetric stretches of the nitro group, which are definitive for nitroalkanes.[6][7] The presence of a carbon-chlorine bond is indicated by a band in the lower wavenumber "fingerprint" region.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 123.54 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound (Note: Experimental mass spectrum for this specific isomer is not readily available. Fragmentation is predicted based on molecular structure.)
| m/z | Ion (Predicted) | Notes |
| 123 / 125 | [CH₃CH₂CH(Cl)NO₂]⁺˙ | Molecular ion (M⁺˙). The two peaks appear in an approximate 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
| 88 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 77 / 79 | [M - NO₂]⁺ | Loss of a nitro group radical. The isotopic pattern for chlorine remains. |
| 46 | [NO₂]⁺ | Nitro group fragment. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
A standard pulse program for proton NMR is used.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse program is used to provide a spectrum with single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid, a simple thin-film method is effective.[1]
-
Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment is collected to subtract signals from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the prepared salt plate assembly into the sample holder in the spectrometer.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Major absorption bands are identified and their wavenumbers recorded.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is used.
-
For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
A small volume (e.g., 1 µL) is injected into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
An electron multiplier detects the ions.
-
The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak and major fragment peaks are identified.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis from sample to structural elucidation.
References
- 1. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1-Nitropropane (108-03-2) 1H NMR [m.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. This compound [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Chloro-1-nitropropane, including its chemical identity, physical and toxicological properties, and relevant experimental methodologies. The data is presented to be a valuable resource for professionals in research and development.
Chemical Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 600-25-9
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1][2] |
| Physical Description | Colorless liquid with an unpleasant odor. | [1][2] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [2] |
| Flash Point | 62 °C (144 °F) | [2] |
| Specific Gravity | 1.2 | [2] |
| Vapor Density | 4.26 (Air = 1) | [2] |
| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F) | [2] |
| Water Solubility | 1 to 5 mg/mL at 22 °C (72 °F) | [2] |
| Ionization Potential | 9.90 eV | [2] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD₅₀ (Lethal Dose, 50%) | 50-100 mg/kg | Rabbit | Oral | |
| LC₅₀ (Lethal Concentration, 50%) | 393 ppm (one of two died) | Rabbit | Inhalation (6 hours) | |
| LC₁₀₀ (Lethal Concentration, 100%) | 2574 ppm | Rabbit | Inhalation (6 hours) | |
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm | N/A | Inhalation | [2] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Value |
| OSHA (Former PEL) | TWA | 20 ppm |
| ACGIH (TLV) | TWA | 2 ppm |
| NIOSH (REL) | TWA | 2 ppm |
Experimental Protocols
Detailed experimental protocols for the synthesis and toxicological testing of this compound are not extensively available in the public domain. However, this section provides an overview of the general synthetic routes and standardized methodologies for analytical determination and toxicity assessment.
3.1. Synthesis of this compound
Another potential route is the nitration of 1-chloropropane, for instance, using a reagent like silver nitrite (B80452) (AgNO₂), which can proceed via an SN2 mechanism.[3]
3.2. Analytical Protocols
3.2.1. Determination in Air (Based on NIOSH Method S211)
This method provides a general framework for the determination of this compound in the air.
-
Principle: A known volume of air is drawn through a solid sorbent tube to trap the analyte. The analyte is then desorbed from the sorbent and analyzed by gas chromatography.
-
Sampling:
-
Device: Chromosorb-108 sorbent tube.
-
Flow Rate: 0.2 L/min.
-
Volume: 12 L for a time-weighted average (TWA) sample.
-
-
Analysis:
-
Desorption: The sorbent is transferred to a vial, and desorbed with a suitable solvent (e.g., ethyl acetate).[1]
-
Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID).
-
Quantitation: A calibration curve is prepared from standard solutions of this compound in the desorption solvent.
-
3.3. Toxicological Assessment Protocols
Toxicological assessments of chemicals like this compound are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
3.3.1. Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: The substance is administered in a stepwise procedure to a small number of animals (typically rats) at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first step determines the subsequent dosing, with the aim of identifying the dose that causes mortality or evident toxicity.
-
Methodology:
-
Animals: Healthy, young adult rodents (usually females) are used. They are fasted prior to dosing.
-
Dosing: The test substance is administered as a single oral gavage dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Endpoint: The results allow for the classification of the substance into a toxicity category.
-
Hazard and Toxicity Pathway
The following diagram illustrates the logical relationships between the properties of this compound, routes of exposure, and its toxicological effects.
Caption: Logical relationships of this compound's hazards.
References
Navigating the Solubility Landscape of 1-Chloro-1-nitropropane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-nitropropane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document furnishes a detailed qualitative assessment based on established chemical principles and available data for analogous compounds. Furthermore, a robust experimental protocol is presented to enable researchers to precisely determine the solubility of this compound in their specific solvent systems. This guide is intended to be an essential resource for scientists and professionals engaged in research, development, and formulation activities where this compound is a key component.
Introduction to this compound
This compound (C₃H₆ClNO₂) is a halogenated nitroalkane that presents as a colorless liquid with a characteristic unpleasant odor.[1][2] Its molecular structure, featuring both a polar nitro group and a chloro group, alongside a short alkyl chain, dictates its solubility behavior, making it a versatile compound in various chemical applications, including as a fungicide and in organic synthesis.[1] A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes.
Qualitative and Semi-Quantitative Solubility Profile
Based on available data, the solubility of this compound can be summarized as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Citation |
| Water | Water | Sparingly soluble (1 to 5 mg/mL at 22.2°C; 8 g/L) | [1][2] |
| Alcohols | Ethanol, Methanol | Soluble | [1][2] |
| Ethers | Diethyl ether | Soluble | [1][2] |
| Hydrocarbons | Pentane, Hexane, Heptane | Soluble | [1] |
| Halogenated Hydrocarbons | Chloroform, Methylene chloride, Trichloroethylene | Soluble to slightly soluble in chloroform | [1][2] |
| Glycols | Propylene glycol, Ethylene glycol | Soluble | [2] |
| Oils | Various organic oils | Soluble | [2] |
It is crucial to note that these are general classifications, and the actual solubility can be significantly influenced by factors such as temperature and the presence of impurities.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, the following detailed experimental protocol is provided for the determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique, followed by quantitative analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Vials with airtight seals (e.g., screw-cap vials with septa)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Centrifuge (optional)
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
Thermal Stability and Decomposition of 1-Chloro-1-nitropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Chloro-1-nitropropane is a colorless liquid with a characteristic unpleasant odor.[1] Its chemical structure, featuring both a nitro group and a chlorine atom attached to a propane (B168953) backbone, places it in a class of compounds that are often thermally sensitive and potentially explosive.[1][2][3] The presence of the nitro group, a well-known energetic functional group, combined with the halogen, can significantly influence the molecule's stability and decomposition kinetics. Understanding the thermal behavior of this compound is crucial for its safe handling, storage, and use in any application, particularly in pharmaceutical development and fine chemical synthesis where process safety is paramount.
When heated, this compound is known to be sensitive and can undergo explosive decomposition.[1][2][3] The decomposition process is expected to evolve highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), and phosgene.[1] Given these hazardous properties, a thorough thermal analysis is essential to determine key safety parameters such as the onset temperature of decomposition, the heat of decomposition, and the pressure generated during a runaway reaction.
This guide details the standard experimental protocols used to assess the thermal stability of energetic materials and provides a framework for interpreting the data obtained from such analyses for this compound.
Predicted Thermal Stability and Decomposition Data
While specific experimental data for this compound is not available in the reviewed literature, the following tables present an illustrative summary of the types of quantitative data that would be obtained from thermal analysis. These values are hypothetical and based on the expected behavior of similar halogenated nitroalkanes. They are intended to serve as a guide for researchers in setting up experiments and interpreting results.
Table 1: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Predicted Value | Units | Description |
| Onset Temperature (Tonset) | 120 - 150 | °C | The temperature at which the exothermic decomposition begins to be detectable. |
| Peak Exotherm Temperature (Tpeak) | 150 - 180 | °C | The temperature at which the rate of heat release is at its maximum. |
| Heat of Decomposition (ΔHd) | 200 - 400 | J/g | The total amount of heat released during the decomposition process. |
Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Predicted Value | Units | Description |
| Onset of Mass Loss (Tonset) | 110 - 140 | °C | The temperature at which the sample begins to lose mass due to decomposition. |
| Temperature of Maximum Mass Loss Rate (Tmax) | 140 - 170 | °C | The temperature at which the rate of mass loss is highest. |
| Total Mass Loss | 80 - 95 | % | The percentage of the initial sample mass that is lost during decomposition. |
| Residual Mass at 300 °C | 5 - 20 | % | The percentage of the initial sample mass remaining after the main decomposition stage. |
Table 3: Predicted Accelerating Rate Calorimetry (ARC) Data for this compound
| Parameter | Predicted Value | Units | Description |
| Onset Temperature (Tonset) | 100 - 130 | °C | The temperature at which self-heating is first detected under adiabatic conditions. |
| Time to Maximum Rate (TMR) at Onset | 24 - 48 | hours | The time from the onset of self-heating to the maximum rate of decomposition under adiabatic conditions. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 250 | °C | The total temperature increase of the sample due to the exothermic decomposition under adiabatic conditions. |
| Maximum Self-Heat Rate | > 10 | °C/min | The maximum rate of temperature increase during the runaway reaction. |
| Maximum Pressure | > 500 | psig | The maximum pressure generated by the decomposition products in a closed system. |
Experimental Protocols
The following sections detail the standard experimental methodologies for the thermal analysis of a potentially energetic material like this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exotherm temperature, and the heat of decomposition.
Methodology:
-
A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure stainless steel or gold-plated copper crucible.
-
The crucible is hermetically sealed to contain any generated gases and prevent evaporation of the sample.
-
The sealed crucible and an empty reference crucible are placed in the DSC instrument.
-
The samples are heated at a constant rate (e.g., 2, 5, and 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to a final temperature well above the decomposition region (e.g., 350 °C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The onset temperature, peak temperature, and enthalpy of any exothermic events are determined from the resulting thermogram.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss begins, the rate of mass loss, and the total mass loss during decomposition.
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where all volatile products have been released (e.g., 600 °C).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The onset temperature of mass loss, the temperature of the maximum rate of mass loss (from the derivative of the TGA curve), and the final residual mass are determined.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the thermal stability under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.
Methodology:
-
A larger sample of this compound (typically 1-10 g) is loaded into a robust, spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy).
-
The bomb is placed in a heavily insulated and temperature-controlled chamber.
-
The experiment is run in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C), and after each step, the system waits for thermal equilibrium and then searches for any self-heating of the sample.
-
Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The heaters in the chamber then track the sample temperature to ensure no heat is lost to the surroundings.
-
The temperature and pressure of the sample are monitored as the decomposition reaction accelerates until the reaction is complete.
-
The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, the adiabatic temperature rise, and the pressure generation profile.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal hazard assessment of this compound.
Caption: Workflow for Thermal Hazard Assessment.
Proposed Decomposition Pathway
Based on the known decomposition products of halogenated nitroalkanes, a plausible decomposition pathway for this compound is initiated by the homolytic cleavage of the C-N bond, which is typically the weakest bond in nitroalkanes.
Caption: Generalized Decomposition Pathway.
Conclusion
This compound should be regarded as a thermally sensitive and potentially energetic material. While specific, publicly available experimental data on its thermal decomposition is lacking, this guide provides a robust framework for its assessment. The detailed experimental protocols for DSC, TGA, and ARC are essential for any researcher or organization planning to handle or utilize this compound. The provided workflow and proposed decomposition pathway offer a sound basis for understanding its potential hazards. It is strongly recommended that a thorough thermal hazard assessment, following the methodologies outlined herein, be conducted before any scale-up or use in applications where it may be subjected to elevated temperatures. This proactive approach is critical for ensuring the safety of personnel and facilities.
References
An In-depth Technical Guide to the Reaction of 1-Chloro-1-nitropropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-chloro-1-nitropropane with various nucleophiles. Due to the presence of both a chloro and a nitro group on the same carbon, this molecule exhibits unique electronic properties that influence its reaction pathways, primarily through nucleophilic substitution. This document details the mechanistic considerations, predictable outcomes with different classes of nucleophiles, and generalized experimental protocols for conducting these reactions.
Introduction to the Reactivity of this compound
This compound is an electrophilic substrate susceptible to attack by nucleophiles. The carbon atom bonded to both the chlorine and the nitro group is electron-deficient due to the inductive electron-withdrawing effects of these two electronegative groups. This polarization facilitates the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles.
The reactions of this compound with nucleophiles can proceed through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.
Mechanistic Pathways
The two primary mechanistic pathways for the reaction of this compound with nucleophiles are the Sₙ1 and Sₙ2 reactions.
Sₙ2 Mechanism
The Sₙ2 mechanism is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This backside attack results in an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Acidity of the α-Proton in 1-Chloro-1-nitropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of the alpha-proton in 1-chloro-1-nitropropane. Due to the absence of a publicly available, experimentally determined pKa value for this specific compound, this document focuses on the qualitative and semi-quantitative factors governing its acidity, drawing comparisons with related molecules. It also outlines the standard experimental and computational methodologies for pKa determination, providing a framework for future studies.
Introduction to α-Proton Acidity in Nitroalkanes
The acidity of a proton is a critical parameter in understanding a molecule's reactivity, stability, and biological activity. In the context of drug development, the ionization state of a molecule, dictated by its pKa, influences its solubility, membrane permeability, and interaction with biological targets.
The alpha-proton of a nitroalkane is significantly more acidic than a proton on a simple alkane due to the strong electron-withdrawing nature of the nitro group (-NO₂). The nitro group stabilizes the resulting carbanion (nitronate) through a combination of inductive effects and resonance, delocalizing the negative charge onto the oxygen atoms.
Factors Influencing the Acidity of the α-Proton in this compound
The acidity of the alpha-proton in this compound is primarily influenced by the cumulative electron-withdrawing effects of both the nitro and the chloro substituents attached to the alpha-carbon.
Key Factors:
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance. Upon deprotonation, the resulting nitronate anion is resonance-stabilized, with the negative charge delocalized over the carbon and the two oxygen atoms of the nitro group. This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the alpha-proton.
-
The Chlorine Atom (-Cl): As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect further polarizes the C-H bond, making the alpha-proton more susceptible to abstraction by a base. The presence of the chlorine atom is expected to enhance the acidity of the alpha-proton compared to its non-halogenated counterpart, 1-nitropropane (B105015).
Based on these factors, it is anticipated that the pKa of this compound will be lower (i.e., more acidic) than that of 1-nitropropane.
Quantitative Data and Estimations
| Compound | CAS Number | pKa | Data Type |
| 1-Nitropropane | 108-03-2 | ~17.0[1] | Experimental |
| This compound | 600-25-9 | Not Found | - |
The pKa of 1-nitropropane is reported to be approximately 17.0[1]. The addition of an electron-withdrawing chlorine atom at the alpha-position is expected to lower this value. For comparison, the alpha-protons of ketones typically have pKa values in the range of 19-21[2]. The introduction of a halogen at the alpha-position generally decreases the pKa. Therefore, it is reasonable to estimate that the pKa of this compound is likely to be in the range of 14-16, making it a relatively acidic carbon acid.
Experimental Protocols for pKa Determination
The determination of the pKa of a compound like this compound can be achieved through various experimental techniques. The choice of method often depends on the compound's solubility, stability, and the desired accuracy.
Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range of the analyte are prepared.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-organic co-solvent system if solubility is an issue). Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
UV-Vis Spectroscopy: The absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance difference between the protonated and deprotonated species is identified.
-
Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Potentiometric Titration
This classical method involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added.
Protocol:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent).
-
Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.
Protocol:
-
Sample Preparation: A series of samples containing this compound and a reference compound are prepared in buffers of varying pH.
-
NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shift of a proton or carbon atom near the acidic center is plotted against the pH. The resulting sigmoidal plot is analyzed to determine the pKa.
Computational pKa Prediction
In the absence of experimental data, computational methods can provide a valuable estimate of the pKa.
Methodology:
Quantum mechanical calculations, often using Density Functional Theory (DFT), can be employed to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. The pKa can then be calculated using the following thermodynamic cycle:
Caption: Thermodynamic cycle for pKa calculation.
The free energy of deprotonation in solution (ΔG°solv(deprot)) is calculated from the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. Solvation effects are typically modeled using implicit solvent models like the Polarizable Continuum Model (PCM). The pKa is then derived from the calculated ΔG°solv(deprot).
Signaling Pathways and Logical Relationships
The deprotonation of this compound is a fundamental acid-base equilibrium. This process is the first step in many potential reactions where the resulting nitronate anion acts as a nucleophile.
Caption: Deprotonation equilibrium of this compound.
This equilibrium is crucial in synthetic organic chemistry, as the in-situ generation of the nitronate anion allows for subsequent carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction).
Conclusion
While an experimentally determined pKa for this compound is not currently available, a thorough understanding of the electronic effects of the nitro and chloro substituents allows for a reliable estimation of its acidity. The alpha-proton is expected to be significantly acidic due to the combined inductive and resonance effects that stabilize the conjugate base. This guide provides the foundational knowledge and outlines the necessary experimental and computational workflows for the precise determination of this important physicochemical property, which is of great interest to researchers in medicinal chemistry and drug development.
References
Potential Applications of α-Chloro Nitroalkanes in Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Chloro nitroalkanes are versatile and highly reactive synthetic intermediates that offer a powerful toolkit for organic chemists. The presence of both a chloro and a nitro group on the same carbon atom imparts a unique dual reactivity, allowing them to act as both electrophiles and precursors to potent nucleophiles. This guide provides a comprehensive overview of the core applications of α-chloro nitroalkanes in modern organic synthesis, with a particular focus on their utility in the construction of valuable heterocyclic scaffolds. Key transformations, including their pivotal role as nitrile oxide precursors in [3+2] cycloaddition reactions for the synthesis of isoxazolines, are discussed in detail. Furthermore, this document explores their application in the synthesis of other heterocycles, such as 1,3-oxazines, and their participation in nucleophilic substitution and denitrochlorination reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate the practical application of these valuable building blocks in research and drug development.
Introduction: The Unique Reactivity of α-Chloro Nitroalkanes
α-Chloro nitroalkanes are characterized by the geminal arrangement of a chlorine atom and a nitro group on a carbon atom. This unique structural motif results in a fascinating and synthetically valuable reactivity profile. The strong electron-withdrawing nature of the nitro group significantly influences the properties of the adjacent carbon-chlorine bond and the acidity of the α-proton (if present).
This dual functionality allows α-chloro nitroalkanes to participate in a variety of chemical transformations:
-
As Nitrile Oxide Precursors: The most prominent application of α-chloro nitroalkanes is their role as stable and accessible precursors to highly reactive nitrile oxides. Through a base-mediated elimination of hydrogen chloride from the corresponding α-chloro aldoxime (readily prepared from the α-chloro nitroalkane), a nitrile oxide is generated in situ. This transient 1,3-dipole can then be trapped with a variety of dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocycles, most notably isoxazolines and isoxazoles.
-
As Electrophiles: The carbon atom bearing the chloro and nitro groups is electrophilic and susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions where the chlorine atom is displaced, providing a pathway to introduce a range of functionalities at the α-position of the nitroalkane.
-
Denitrochlorination: Under specific conditions, the nitro group can be replaced by a chlorine atom in a process known as denitrochlorination, offering a method for the synthesis of gem-dichloroalkanes.
This guide will delve into these key applications, providing the necessary technical details for their successful implementation in a laboratory setting.
Synthesis of α-Chloro Nitroalkanes
The preparation of α-chloro nitroalkanes is a crucial first step for their utilization in synthesis. Several methods have been developed for the α-chlorination of nitroalkanes, with the choice of reagent and conditions depending on the substrate and desired scale.
Table 1: Synthesis of α-Chloro Nitroalkanes
| Starting Material | Chlorinating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Nitroethane | N-Chlorosuccinimide (NCS) | CCl₄ | - | Reflux | 75-85 | [1][2] |
| Phenylnitromethane | N-Chlorosuccinimide (NCS) | Benzene | - | Reflux | 80-90 | [1][2] |
| 1-Nitropropane | Sulfuryl chloride (SO₂Cl₂) | CH₂Cl₂ | Pyridine | 0 to RT | 70-80 | [3] |
| Nitromethane | Sodium hypochlorite (B82951) (NaOCl) | H₂O/CH₂Cl₂ | Phase Transfer Catalyst | RT | 60-70 | General Protocol |
Experimental Protocol 2.1: α-Chlorination of Nitroethane using N-Chlorosuccinimide (NCS)
Materials:
-
Nitroethane
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of nitroethane (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide (B58015) byproduct and wash with a small amount of cold CCl₄.
-
The filtrate contains the desired 1-chloro-1-nitroethane (B146382). The solvent can be carefully removed under reduced pressure. Caution: α-Chloro nitroalkanes can be thermally unstable.
Caption: General workflow for the synthesis of α-chloro nitroalkanes.
Application in [3+2] Cycloaddition Reactions: Synthesis of Isoxazolines
The most significant application of α-chloro nitroalkanes lies in their use as precursors for nitrile oxides, which are highly reactive intermediates in [3+2] cycloaddition reactions. This powerful transformation provides a direct route to isoxazolines and isoxazoles, which are important structural motifs in many biologically active compounds.
The overall process involves two key steps:
-
Conversion to α-Chloro Aldoxime: The α-chloro nitroalkane is first converted to the corresponding α-chloro aldoxime. This is typically achieved by a reduction-oxidation sequence or via the Nef reaction followed by oximation.
-
In Situ Generation of Nitrile Oxide and Cycloaddition: The α-chloro aldoxime is then treated with a base (e.g., triethylamine) in the presence of an alkene (dipolarophile). The base promotes the elimination of HCl to generate the nitrile oxide in situ, which immediately undergoes a [3+2] cycloaddition with the alkene to form the isoxazoline (B3343090) product.
Caption: Synthetic pathway from α-chloro nitroalkanes to isoxazolines.
Table 2: Synthesis of Isoxazolines via in situ Nitrile Oxide Generation
| α-Chloro Aldoxime Precursor | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde-α-chlorooxime | Styrene (B11656) | Triethylamine (B128534) | Toluene | 80 | 85 | General Protocol |
| Propanal-α-chlorooxime | 1-Hexene | Triethylamine | THF | RT | 78 | General Protocol |
| 4-Nitrobenzaldehyde-α-chlorooxime | Methyl acrylate | Triethylamine | Dichloromethane | RT | 92 | General Protocol |
| 2-Chlorobenzaldehyde-α-chlorooxime | N-Phenylmaleimide | Triethylamine | Chloroform | 60 | 95 | General Protocol |
Experimental Protocol 3.1: Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole
Materials:
-
Benzaldehyde-α-chlorooxime (prepared from phenyl-α-chloro-nitromethane)
-
Styrene
-
Triethylamine
-
Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of benzaldehyde-α-chlorooxime (1.0 eq) and styrene (1.2 eq) in toluene, add triethylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the triethylammonium (B8662869) chloride salt and wash with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline.
Application in Drug Development: Isoxazolines as COX-2 Inhibitors
The isoxazoline and isoxazole (B147169) moieties are privileged structures in medicinal chemistry, appearing in a number of approved drugs. A prominent example is the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257) and valdecoxib, which are used to treat inflammation and pain.[4] The synthesis of these molecules often involves the construction of the core isoxazole ring, a transformation that can be achieved using methodologies derived from α-chloro nitroalkane chemistry.
The mechanism of action of these drugs involves the selective inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachonic acid to prostaglandins.[5][6]
Caption: Simplified signaling pathway of COX-2 inhibition by Valdecoxib.
Other Synthetic Applications
While the generation of nitrile oxides is the most common application, α-chloro nitroalkanes can also be employed in other useful synthetic transformations.
Synthesis of 1,3-Oxazines
1,3-Oxazine derivatives are another class of six-membered heterocycles with a range of biological activities. While less common, there are reports of their synthesis utilizing haloalkane precursors in condensation reactions. The electrophilic nature of the carbon bearing the chlorine in α-chloro nitroalkanes makes them potential candidates for such cyclization strategies, although this application is less explored. A general approach could involve the reaction of an α-chloro nitroalkane with a 1,3-amino alcohol derivative.
Table 3: Synthesis of 1,3-Oxazine Derivatives (Representative Examples)
| Amine/Alcohol Component | Aldehyde/Ketone Component | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Aminopropanol | Formaldehyde | - | Ethanol | Reflux | 60-70 | [7][8] |
| 2-Amino-2-methyl-1-propanol | Benzaldehyde | p-TsOH | Toluene | Reflux | 75-85 | [7][8] |
Note: These are general examples for 1,3-oxazine synthesis; specific examples starting from α-chloro nitroalkanes are less documented and represent an area for further research.
Experimental Protocol 5.1.1: General Procedure for the Synthesis of a 1,3-Oxazine
Materials:
-
A 1,3-amino alcohol
-
An aldehyde or ketone
-
A suitable solvent (e.g., ethanol, toluene)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
-
Round-bottom flask with a Dean-Stark apparatus (if water is to be removed) and magnetic stirrer
Procedure:
-
To a solution of the 1,3-amino alcohol (1.0 eq) in the chosen solvent, add the aldehyde or ketone (1.0 eq).
-
If required, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Nucleophilic Substitution Reactions
The electrophilic carbon of α-chloro nitroalkanes can undergo nucleophilic substitution with various nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position of the nitroalkane. The success of these reactions depends on the nature of the nucleophile and the substrate, with steric hindrance around the reaction center playing a significant role.
Table 4: Nucleophilic Substitution Reactions of α-Chloro Nitroalkanes
| α-Chloro Nitroalkane | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Chloro-1-nitroethane | Piperidine (B6355638) | THF | RT | 65-75 | General Protocol |
| Phenyl-α-chloro-nitromethane | Sodium thiophenoxide | DMF | 0 to RT | 80-90 | General Protocol |
Experimental Protocol 5.2.1: Reaction of 1-Chloro-1-nitroethane with Piperidine
Materials:
-
1-Chloro-1-nitroethane
-
Piperidine
-
Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a solution of 1-chloro-1-nitroethane (1.0 eq) in THF, add piperidine (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, a precipitate of piperidinium (B107235) chloride will form.
-
Filter the solid and wash with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-amino nitroalkane.
Denitrochlorination
Denitrochlorination is a transformation where the nitro group of an α-chloro nitroalkane is replaced by a chlorine atom, leading to a gem-dichloroalkane. This reaction typically requires more forcing conditions and is less commonly employed in fine chemical synthesis compared to the other applications.
Conclusion
α-Chloro nitroalkanes are valuable and versatile building blocks in organic synthesis. Their ability to serve as precursors for nitrile oxides in [3+2] cycloaddition reactions provides an efficient and modular route to isoxazolines, which are key components of numerous biologically active molecules, including important drugs. Beyond this primary application, their utility in nucleophilic substitution and other transformations highlights their potential for the construction of a wide range of functionalized molecules. The experimental protocols and data presented in this guide are intended to facilitate the exploration and application of α-chloro nitroalkane chemistry in both academic and industrial research, particularly in the field of drug discovery and development. Further investigation into the less explored areas of their reactivity, such as their use in the synthesis of other heterocyclic systems, is warranted and promises to uncover new and powerful synthetic methodologies.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Chloro-1-nitropropane in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkanes are particularly effective Michael donors due to the strong electron-withdrawing nature of the nitro group, which acidifies the α-proton and stabilizes the resulting nitronate anion intermediate.
This document provides detailed application notes and protocols for the use of 1-chloro-1-nitropropane as a Michael donor. While direct literature precedents for this specific reagent in Michael additions are limited, the protocols and data presented herein are based on well-established procedures for analogous α-substituted and unsubstituted nitroalkanes. The presence of a chlorine atom on the α-carbon of this compound is anticipated to increase the acidity of the α-proton, potentially allowing for milder reaction conditions. Furthermore, the resulting α-chloro-α-nitro adducts are versatile intermediates for further synthetic transformations, including the potential for subsequent nucleophilic substitution or elimination reactions.
Applications in Drug Discovery and Development
The Michael adducts derived from this compound are valuable precursors for the synthesis of a wide range of biologically active molecules and complex pharmaceutical intermediates. The nitro group can be readily converted into other functional groups, most notably an amine, providing access to γ-amino acids and their derivatives, which are prevalent in many drug candidates. The presence of the chlorine atom offers an additional site for molecular diversification.
Key potential applications include:
-
Synthesis of Chiral Amines and Derivatives: The nitro group in the Michael adduct can be reduced to a primary amine, a critical functional group in a vast number of pharmaceuticals.
-
Precursors to γ-Lactams: Intramolecular cyclization of the corresponding γ-amino esters can lead to the formation of γ-lactams, a common scaffold in medicinal chemistry.
-
Formation of Quaternary Carbon Centers: The asymmetric Michael addition of this compound allows for the creation of stereogenic centers, including challenging quaternary carbons, with high enantioselectivity.
Reaction Mechanism and Workflow
The base-catalyzed Michael addition of this compound proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of this compound to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion.
-
Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final Michael adduct.
In asymmetric organocatalysis, a chiral catalyst, such as a bifunctional thiourea (B124793) or a cinchona alkaloid derivative, activates both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction.
Experimental Protocols
Note: These are generalized protocols adapted from procedures for similar nitroalkanes. Optimization of reaction conditions (e.g., choice of base/catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition using a common base catalyst.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, tetrahydrofuran (B95107) (THF))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and anhydrous solvent (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the base (e.g., DBU, 0.1 mmol, 0.1 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Organocatalyzed Asymmetric Michael Addition of this compound to an α,β-Unsaturated Aldehyde
This protocol outlines a method for achieving high enantioselectivity using a bifunctional organocatalyst.
Materials:
-
This compound
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 1-10 mol%)
-
Anhydrous, non-polar solvent (e.g., toluene, chloroform)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry vial, add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv), the chiral organocatalyst (e.g., 0.025 mmol, 5 mol%), and anhydrous solvent (1.0 mL).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add this compound (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize expected quantitative data for Michael addition reactions involving this compound, based on results reported for analogous nitroalkanes.
Table 1: Expected Yields for Base-Catalyzed Michael Addition of this compound
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Chalcone | DBU | DCM | 25 | 12 | 80-95 |
| 2 | Methyl Vinyl Ketone | K₂CO₃ | THF | 25 | 24 | 75-90 |
| 3 | Acrylonitrile | Et₃N | Toluene | 0 | 18 | 70-85 |
| 4 | Diethyl Fumarate | DBU | DCM | 25 | 24 | 65-80 |
Table 2: Expected Yields and Enantioselectivities for Organocatalyzed Asymmetric Michael Addition
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| 1 | Cinnamaldehyde | Chiral Thiourea (5) | Toluene | 25 | 48 | 85-98 | 90-99 |
| 2 | β-Nitrostyrene | Chiral Squaramide (10) | Chloroform | 0 | 72 | 80-95 | 85-97 |
| 3 | Chalcone | Chiral Primary Amine (10) | Toluene | 4 | 96 | 70-90 | 88-96 |
| 4 | N-Benzylmaleimide | Chiral Dipeptidomimetic (10) | DCM | 25 | 24 | 90-99 | >95 |
Visualizations
Caption: General mechanism of the base-catalyzed Michael addition.
Caption: A plausible catalytic cycle for an organocatalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Application Notes and Protocols: 1-Chloro-1-nitropropane as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-nitropropane is a versatile chemical intermediate that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity stems from the presence of both a chloro and a nitro group on the same carbon atom, allowing for facile elimination to form the corresponding nitroalkene, 1-nitropropene (B103210). This activated alkene is a powerful building block in several key carbon-carbon and carbon-heteroatom bond-forming reactions, notably [3+2] cycloadditions and Michael additions. These reactions provide efficient pathways to important heterocyclic scaffolds such as isoxazolidines and pyrrolidines, which are prevalent in many biologically active molecules and are of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of isoxazolidines and pyrrolidines. Safety precautions for handling the materials are also included.
Safety Precautions
This compound: This compound is a colorless liquid with an unpleasant odor.[1] It is combustible and may produce toxic gases, including nitrogen oxides and hydrogen chloride, upon decomposition.[2] It is harmful if swallowed and irritating to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
1-Nitropropene: As a nitroalkene, 1-nitropropene is a reactive and potentially hazardous compound. Nitroalkenes are known to be lachrymators and skin irritants. Inhalation of vapors should be avoided. Handle with the same level of precaution as this compound, using appropriate PPE in a fume hood.
Organic Bases (Triethylamine, DBU): These are corrosive and flammable liquids with strong odors. Avoid contact with skin and eyes, and work in a well-ventilated area.
Synthetic Workflow Overview
The overall strategy for utilizing this compound as a precursor for heterocyclic synthesis involves a two-step sequence. The first step is the in situ or isolated generation of 1-nitropropene via dehydrochlorination. The resulting nitroalkene is then immediately used in the subsequent reaction to form the desired heterocyclic ring system.
Figure 1: Overall synthetic workflow from this compound to heterocyclic compounds.
Application 1: Synthesis of Substituted Isoxazolidines
Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are valuable intermediates in organic synthesis and can be converted to important functional groups like 1,3-amino alcohols. The 1,3-dipolar cycloaddition of a nitrone with an alkene is a highly efficient method for the synthesis of isoxazolidines.[4][5]
Reaction Pathway
The reaction proceeds via a concerted [3+2] cycloaddition mechanism between the 1,3-dipole (nitrone) and the dipolarophile (1-nitropropene).[6][7] The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[5]
Figure 2: Reaction pathway for the synthesis of isoxazolidines.
Experimental Protocol: Synthesis of 2,5-Diphenyl-3-methyl-4-nitroisoxazolidine
This protocol describes the synthesis of a representative isoxazolidine from this compound and C-phenyl-N-phenylnitrone.
Materials:
-
This compound
-
C-phenyl-N-phenylnitrone
-
Triethylamine (B128534) (Et₃N)
-
Dry benzene (B151609) or toluene
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
Generation of 1-Nitropropene: To a solution of this compound (1.0 mmol) in dry benzene (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol) dropwise at room temperature. Stir the mixture for 1 hour. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Cycloaddition Reaction: To the reaction mixture containing the in situ generated 1-nitropropene, add C-phenyl-N-phenylnitrone (1.0 mmol). Stir the reaction mixture at room temperature for 24 hours.[8]
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired 2,5-diphenyl-3-methyl-4-nitroisoxazolidine.
Quantitative Data
The yields of isoxazolidine synthesis via 1,3-dipolar cycloaddition of nitroalkenes are generally good. The following table summarizes representative yields for this class of reaction.
| Nitrone | Dipolarophile | Product | Yield (%) | Reference |
| C-phenyl-N-phenylnitrone | 1-Nitropropene | 2,5-Diphenyl-3-methyl-4-nitroisoxazolidine | 65-80 | [7] |
| C-(p-methoxyphenyl)-N-methylnitrone | 1-Nitropropene | 5-(p-methoxyphenyl)-2,3-dimethyl-4-nitroisoxazolidine | ~70 | [4] |
| C-phenyl-N-methylnitrone | 1-Nitropropene | 5-Phenyl-2,3-dimethyl-4-nitroisoxazolidine | 74 | [9] |
Characterization Data (Representative)
-
IR (KBr, cm⁻¹): The infrared spectrum of a nitro-substituted isoxazolidine typically shows characteristic absorption bands for the nitro group (NO₂) stretching vibrations around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The N-O stretching of the isoxazolidine ring appears in the region of 1200-1050 cm⁻¹.[4][10]
-
¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum provides key information about the stereochemistry of the isoxazolidine ring. The chemical shifts and coupling constants of the protons at C3, C4, and C5 are diagnostic. For a representative 3-methyl-4-nitro-isoxazolidine, one might expect to see a doublet for the C3 proton, a multiplet for the C4 proton, and a doublet for the C5 proton, with coupling constants indicating their relative stereochemistry (cis or trans).[9]
-
¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show characteristic signals for the carbons of the isoxazolidine ring, typically with C3 and C5 appearing in the range of 70-85 ppm, and C4 appearing further upfield.[9]
Application 2: Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a fundamental structural motif in a vast number of pharmaceuticals and natural products.[11] A powerful method for the synthesis of functionalized pyrrolidines involves the Michael addition of a nucleophile to a nitroalkene, followed by a reductive cyclization of the resulting γ-nitrocarbonyl or related compound.
Reaction Pathway
The synthesis begins with the base-catalyzed Michael addition of a carbon nucleophile (e.g., a malonate ester) to 1-nitropropene. This forms a γ-nitro ester intermediate. Subsequent reduction of the nitro group to an amine, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation, triggers a spontaneous intramolecular cyclization (lactamization) to form the pyrrolidinone ring.
Figure 3: Reaction pathway for the synthesis of pyrrolidinones.
Experimental Protocol: Synthesis of Diethyl 2-methyl-5-oxo-pyrrolidine-3,3-dicarboxylate
This protocol details the synthesis of a functionalized pyrrolidinone starting from this compound and diethyl malonate.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Generation of 1-Nitropropene: Prepare a solution of 1-nitropropene in situ from this compound (1.0 mmol) and triethylamine (1.2 mmol) in a suitable solvent like THF or ethanol, as described in the isoxazolidine synthesis protocol.
-
Michael Addition: In a separate flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.0 mmol) in dry ethanol (10 mL). To this solution, add diethyl malonate (1.0 mmol) dropwise at 0 °C. Stir for 15 minutes, then add the solution of in situ generated 1-nitropropene dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup of Michael Adduct: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude γ-nitro ester can be purified by column chromatography or used directly in the next step.
-
Reductive Cyclization: Dissolve the crude γ-nitro ester in a mixture of acetic acid and ethanol (1:1, 20 mL). Add zinc dust (5.0 mmol) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath. Stir at room temperature for 4 hours.
-
Final Workup and Purification: Filter the reaction mixture through a pad of celite to remove excess zinc. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Then, wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude pyrrolidinone. Purify by column chromatography on silica gel or recrystallization.
Quantitative Data
The Michael addition of carbanions to nitroalkenes followed by reductive cyclization is a robust method for the synthesis of substituted pyrrolidines and pyrrolidinones, often with high yields.
| Nucleophile | Nitroalkene | Product | Yield (%) | Reference |
| Diethyl malonate | 1-Nitropropene | Diethyl 2-methyl-5-oxo-pyrrolidine-3,3-dicarboxylate | 70-85 | |
| Ethyl acetoacetate | 1-Nitropropene | Ethyl 3-acetyl-2-methyl-5-oxo-pyrrolidine-3-carboxylate | 65-80 | |
| Cyclohexanone enamine | 1-Nitropropene | Octahydro-1-(1-nitropropan-2-yl)indol-2-one (intermediate) | High | [12] |
(Note: Yields are estimated based on similar reported transformations as specific data for 1-nitropropene were not available in the initial search.)
Characterization Data (Representative)
-
IR (KBr, cm⁻¹): The IR spectrum of a pyrrolidinone will be characterized by a strong absorption band for the lactam carbonyl group (C=O) in the range of 1680-1720 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200 cm⁻¹.[3][13][14][15]
-
¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum will show signals corresponding to the protons on the pyrrolidine ring. The chemical shifts and multiplicities will depend on the substitution pattern. A broad singlet for the N-H proton is typically observed.
-
¹³C NMR (CDCl₃, δ ppm): The carbon spectrum will show a characteristic signal for the lactam carbonyl carbon in the downfield region (around 175 ppm). The other carbons of the pyrrolidine ring will appear in the aliphatic region.[16][17]
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of isoxazolidine and pyrrolidine heterocyclic systems. Through a straightforward dehydrochlorination to the reactive 1-nitropropene intermediate, a variety of important synthetic transformations can be efficiently carried out. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in the development of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
- 1. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chesci.com [chesci.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations[v1] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 12. Amino-Catalyzed Reactions of Aldehydes with Chiral Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on 1-chloro-1-nitropropane. This versatile substrate allows for the introduction of a variety of functional groups at the carbon atom bearing the nitro group, opening avenues for the synthesis of novel chemical entities with potential applications in drug discovery and development. The protocols provided are based on established principles of nucleophilic substitution on haloalkanes and related activated systems.
Introduction
This compound is an intriguing electrophile for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group on the same carbon as the chlorine atom activates the substrate towards nucleophilic attack. This allows for the displacement of the chloride leaving group by a wide range of nucleophiles under relatively mild conditions. The resulting 1-nitropropane (B105015) derivatives are valuable synthetic intermediates that can be further transformed into various functional groups, including amines, nitriles, ethers, thioethers, and phosphonates. These transformations are crucial for generating molecular diversity in the synthesis of new therapeutic agents.
Data Presentation
The following table summarizes the expected products and estimated yields for the nucleophilic substitution on this compound with various nucleophiles. The yields are estimates based on analogous reactions with other haloalkanes and may require optimization for this specific substrate.
| Nucleophile | Reagent | Product | Estimated Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | 1-Azido-1-nitropropane | 70-90 |
| Cyanide | Potassium Cyanide (KCN) | 1-Cyano-1-nitropropane | 60-80 |
| Ammonia (B1221849) | Ammonia (NH₃) | 1-Amino-1-nitropropane | 40-60 |
| Methoxide (B1231860) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-1-nitropropane | 65-85 |
| Thiol | Sodium Thiophenoxide (NaSPh) | 1-Nitro-1-(phenylthio)propane | 70-90 |
| Phosphine | Triphenylphosphine (B44618) (PPh₃) | (1-Nitropropyl)triphenylphosphonium chloride | 80-95 |
Experimental Protocols
General Safety Precautions: this compound is a hazardous chemical. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Many of the reagents, such as sodium azide and potassium cyanide, are highly toxic and require specific handling procedures.
Protocol 1: Synthesis of 1-Azido-1-nitropropane
Objective: To synthesize 1-azido-1-nitropropane via nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carefully add sodium azide (1.2 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 1-Cyano-1-nitropropane
Objective: To synthesize 1-cyano-1-nitropropane via nucleophilic substitution with potassium cyanide.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve potassium cyanide (1.5 eq) in a mixture of ethanol and water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by distillation or column chromatography.
Protocol 3: Synthesis of 1-Amino-1-nitropropane
Objective: To synthesize 1-amino-1-nitropropane via nucleophilic substitution with ammonia.
Materials:
-
This compound
-
Ammonia (ethanolic solution, excess)
-
Ethanol
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed tube or a high-pressure reactor, place a solution of this compound (1.0 eq) in ethanol.
-
Add a large excess of a saturated solution of ammonia in ethanol.
-
Seal the vessel and heat at 50-70 °C for 24-48 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to yield the product. Further purification may be achieved by crystallization or chromatography.
Protocol 4: Synthesis of 1-Methoxy-1-nitropropane
Objective: To synthesize 1-methoxy-1-nitropropane via nucleophilic substitution with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Methanol, anhydrous
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Cool the solution in an ice bath and add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure.
Protocol 5: Synthesis of 1-Nitro-1-(phenylthio)propane
Objective: To synthesize 1-nitro-1-(phenylthio)propane via nucleophilic substitution with sodium thiophenoxide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.05 eq) in ethanol.
-
Carefully add a solution of sodium hydroxide (1.05 eq) in ethanol to generate sodium thiophenoxide in situ.
-
Add this compound (1.0 eq) to the solution and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be purified by column chromatography.
Protocol 6: Synthesis of (1-Nitropropyl)triphenylphosphonium chloride
Objective: To synthesize (1-nitropropyl)triphenylphosphonium chloride via nucleophilic substitution with triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 12-24 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium (B103445) salt under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Generalized S_N2 reaction mechanism.
Application of 1-Chloro-1-nitropropane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-nitropropane is a functionalized nitroalkane that holds potential as a versatile building block in pharmaceutical synthesis. The presence of both a chloro and a nitro group on the same carbon atom activates the molecule for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the α-carbon acidic and the chlorine atom a good leaving group for nucleophilic substitution. Furthermore, the nitro group itself can be transformed into other valuable functionalities, such as amines, oximes, or participate in C-C bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound and analogous α-chloro-nitroalkanes in the synthesis of key pharmaceutical intermediates.
Key Synthetic Applications
The reactivity of this compound allows for its application in several key synthetic strategies relevant to pharmaceutical development:
-
Precursor to Highly Reactive 1-Chloro-1-nitropropene: Through base-catalyzed elimination, this compound can be converted to 1-chloro-1-nitropropene, a potent Michael acceptor and dienophile for the construction of complex molecular scaffolds.
-
Synthesis of Heterocyclic Compounds: this compound and its derivatives can serve as precursors for various heterocyclic systems, such as isoxazoline (B3343090) N-oxides and pyrrolidines, which are prevalent in many drug molecules.
-
Formation of Oximes and Oxime Ethers: The nitro group can be transformed into an oxime, a versatile functional group in medicinal chemistry, which can be further derivatized to oxime ethers, known for their diverse biological activities.
-
Nucleophilic Substitution Reactions: The activated chlorine atom can be displaced by various nucleophiles to introduce diverse functionalities.
-
Precursor to β-Amino Alcohols: Through a multi-step sequence involving manipulation of both the chloro and nitro groups, this compound can be envisioned as a starting material for the synthesis of chiral β-amino alcohols, a critical pharmacophore in many drug classes.
Synthesis of 1-Chloro-1-nitroalkenes
1-Chloro-1-nitroalkenes are valuable synthetic intermediates due to their highly electrophilic double bond, making them excellent Michael acceptors and partners in cycloaddition reactions. They can be prepared from α-chloro-nitroalkanes via dehydrochlorination.
Experimental Protocol: Base-Catalyzed Dehydrochlorination of a 1,2-Dichloro-1-nitroalkane Analog
This protocol describes the synthesis of a 1-chloro-1-nitroalkene from a 1,2-dichloro-1-nitroalkane, which can be conceptually accessed from a 1-chloro-1-nitroalkane.
Reaction: R-CHCl-CH(Cl)NO₂ + Base → R-CH=C(Cl)NO₂ + Base·HCl
Reagents and Materials:
-
1,2-Dichloro-1-nitroalkane (1.0 eq)
-
Triethylamine (B128534) (1.0 eq) or Pyridine
-
Dry diethyl ether
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the 1,2-dichloro-1-nitroalkane (0.05 mol) in 500 mL of dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add a solution of triethylamine (0.05 mol) in 250 mL of dry diethyl ether dropwise to the stirred solution over a period of 1-3 hours.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. A quantitative yield of the salt is expected.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-1-nitroalkene.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data
| Product | Starting Material | Base | Yield (%) | Reference Physical Data (for 1-chloro-1-nitroethene) |
| 1-Chloro-1-nitroalkenes | 1,2-Dichloro-1-nitroalkanes | Triethylamine | 70-88 | b.p.: 55-56 °C at 90 mmHgIR (cm⁻¹): 1620 (C=C), 1548 (NO₂), 1333 (NO₂)¹H NMR (CDCl₃, δ): 6.85 (d, 1H), 6.04 (d, 1H) |
Data is generalized from procedures for analogous compounds.
Caption: Synthetic pathway to 1-chloro-1-nitropropene.
Synthesis of Isoxazoline N-oxides
Isoxazoline N-oxides are valuable heterocyclic scaffolds in medicinal chemistry. A divergent synthesis approach allows for the selective formation of either nitrocyclopropanes or isoxazoline N-oxides from nitro compounds by tuning the reaction conditions.
Experimental Protocol: Synthesis of Isoxazoline N-oxides from a Nitroalkane
Reaction: R-CH₂NO₂ + Vinyl Sulfonium (B1226848) Salt + Base → Isoxazoline N-oxide derivative
Reagents and Materials:
-
Nitroalkane (e.g., 1-nitropropane, as a proxy for the reactivity of the nitro group in this compound) (1.0 eq)
-
Vinyl sulfonium salt (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware
Procedure:
-
To a solution of the nitroalkane (1.0 mmol) and the vinyl sulfonium salt (1.2 mmol) in trifluoroethanol (5 mL), add triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically a few hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoxazoline N-oxide.
Quantitative Data
| Substrate (Nitroalkane) | Product | Base | Solvent | Yield (%) |
| Various Nitroalkanes | Corresponding Isoxazoline N-oxides | Et₃N | TFE | High |
Yields are reported as "high" in the reference literature for a range of substrates.[1]
Caption: Divergent synthesis of isoxazoline N-oxides.
Synthesis of Oxime Ethers
Oximes, readily formed from nitro compounds, can be converted to oxime ethers, which are of interest in drug discovery. The following is a general and efficient protocol for the synthesis of oxime ethers from oximes and chlorides.
Experimental Protocol: Synthesis of Oxime Ethers
Reaction: R₂C=NOH + R'-Cl + Base → R₂C=NOR' + Base·HCl
Reagents and Materials:
-
Oxime (1.0 eq)
-
Alkyl or Benzyl Chloride (1.0 eq)
-
Potassium hydroxide (B78521) (pulverized) (2.0 - 4.0 eq)
-
Potassium iodide (catalytic amount)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Magnesium sulfate
Procedure:
-
In a flask, dissolve the oxime (5.0 mmol) in DMSO (5 mL).
-
Add the appropriate chloride (5.0 mmol), potassium iodide (0.10 g), and pulverized potassium hydroxide (10-20 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (reaction times can range from minutes to a few hours).
-
Once the reaction is complete, add water (30 mL) and chloroform (30 mL).
-
Separate the layers and extract the aqueous phase with chloroform (30 mL).
-
Combine the organic layers and wash with water (4 x 25 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the oxime ether.[2][3]
Quantitative Data
| Oxime Substrate | Chloride Reactant | Reaction Time | Yield (%) |
| Acetophenone oxime | Benzyl chloride | 5 min | 95 |
| Cyclohexanone oxime | Benzyl chloride | 2 min | 98 |
| Acetophenone oxime | 4-(2-chloroethyl)morpholine HCl | 3 h | 92 |
Data from a study on room-temperature synthesis of oxime ethers.[2][3]
Caption: Pathway to oxime ethers from this compound.
Synthesis of Substituted Pyrrolidines
Substituted pyrrolidines are a common motif in pharmaceuticals. A potential route starting from a 1-chloro-1-nitropropene derivative involves a Michael addition followed by a reductive cyclization.
Experimental Protocol: One-Pot Synthesis of Δ¹-Pyrrolines
This protocol illustrates the synthesis of pyrroline (B1223166) derivatives from chalcones and nitroalkanes, demonstrating a relevant synthetic strategy.
Reaction: Chalcone (B49325) + Nitroalkane → Michael Adduct → Δ¹-Pyrroline
Reagents and Materials:
-
Chalcone (1.0 eq)
-
Nitroalkane (1.2 eq)
-
Aqueous Sodium Hydroxide
-
N,N-Dimethylformamide (DMF)
-
Zinc powder
-
Concentrated Hydrochloric Acid
Procedure:
-
To a solution of the chalcone (1 mmol) in DMF (5 mL), add the nitroalkane (1.2 mmol) and aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the Michael addition is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and add zinc powder followed by the dropwise addition of concentrated HCl.
-
Stir the reaction mixture at room temperature. The reduction of the nitro group and subsequent cyclization will occur.
-
After the reaction is complete, basify the mixture with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
| Chalcone Substrate | Nitroalkane | Yield of Δ¹-Pyrroline (%) |
| Chalcone | Nitromethane | 92 |
| 4-Chlorochalcone | Nitromethane | 95 |
| 4-Methoxychalcone | Nitroethane | 90 |
Data from a one-pot synthesis of substituted Δ¹-pyrrolines.[4]
Caption: Synthesis of pyrrolidines via Michael addition.
Conclusion
This compound and related α-chloro-nitroalkanes are versatile synthetic intermediates with significant potential in pharmaceutical synthesis. Their ability to be transformed into highly reactive nitroalkenes, and to serve as precursors for a range of valuable scaffolds including heterocycles and oximes, makes them attractive building blocks for drug discovery and development. The protocols provided herein, based on established methodologies for analogous compounds, offer a foundation for the exploration of this compound in the synthesis of novel pharmaceutical agents. Further investigation into the asymmetric applications of these reactions will undoubtedly expand their utility in constructing chiral drug molecules.
References
- 1. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
Application Note: GC-MS Method for the Analysis of 1-Chloro-1-nitropropane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of reactions involving 1-chloro-1-nitropropane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol for monitoring a representative nucleophilic substitution reaction, from sample preparation to data analysis. Quantitative data is presented in structured tables, and a logical workflow for the analytical process is provided. This application note is intended to serve as a practical resource for researchers in organic synthesis and drug development requiring a robust method for reaction monitoring and product characterization.
Introduction
This compound is a versatile chemical intermediate used in various synthetic applications. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining yields, and identifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1] This note details a GC-MS method for the analysis of a model nucleophilic substitution reaction of this compound.
Experimental Protocols
Sample Preparation from Reaction Mixture
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is designed to prepare a reaction mixture sample for analysis.
Materials:
-
Reaction mixture containing this compound and other components.
-
Dichloromethane (B109758) (CH₂Cl₂), GC-grade.
-
Deionized water.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
0.22 µm syringe filters.
-
2 mL GC vials with caps (B75204) and septa.
Procedure (Liquid-Liquid Extraction):
-
Quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of deionized water in a small vial.
-
Add 1 mL of dichloromethane to the vial.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of organic components into the dichloromethane layer.
-
Allow the layers to separate.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic extract through a 0.22 µm syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for your specific instrumentation and application. A non-polar capillary column such as a DB-5ms is often suitable for the analysis of halogenated organic compounds.[2]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp 1: 10°C/min to 150°C | |
| Ramp 2: 20°C/min to 250°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 300 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The following tables summarize hypothetical quantitative data from the GC-MS analysis of a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻). This data is for illustrative purposes to demonstrate the type of information that can be obtained from this method.
Table 2: Quantitative Analysis of Reaction Components
| Compound | Retention Time (min) | Area % (t = 1 hour) | Area % (t = 4 hours) |
| This compound | 8.5 | 45.2 | 5.1 |
| 1-Nitro-1-(Nu)propane | 10.2 | 51.8 | 92.3 |
| Byproduct 1 (e.g., Propionaldehyde) | 4.1 | 1.5 | 1.8 |
| Byproduct 2 (e.g., Dimer) | 15.3 | 1.5 | 0.8 |
Table 3: Mass Spectral Data for Key Compounds
| Compound | Key Mass Fragments (m/z) |
| This compound | 123 (M+), 77, 46, 29 |
| 1-Nitro-1-(Nu)propane | Dependent on the nucleophile, but will lack the chlorine isotope pattern. |
Visualizations
Reaction Pathway
The following diagram illustrates a general nucleophilic substitution reaction of this compound.
Caption: Figure 1: Nucleophilic Substitution of this compound.
Experimental Workflow
The diagram below outlines the key steps in the GC-MS analysis of a this compound reaction.
Caption: Figure 2: GC-MS Experimental Workflow.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted spectral data for the characterization of 1-chloro-1-nitropropane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages high-quality NMR prediction software and comparative data from analogous compounds, 1-nitropropane (B105015) and 1-chloropropane (B146392), to provide a reliable guide for spectral assignment and structural confirmation.
Introduction
This compound is a halogenated nitroalkane of interest in synthetic organic chemistry. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules. This document outlines the standard operating procedures for acquiring ¹H and ¹³C NMR spectra of this compound and presents the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each nucleus.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment. For validation, experimental data for the related compounds 1-nitropropane and 1-chloropropane are provided.
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 6.2 - 6.4 | Triplet (t) | 7.0 - 7.5 |
| H2 | 2.2 - 2.4 | Multiplet (m) | 7.0 - 7.5 (to H1), 7.3 - 7.8 (to H3) |
| H3 | 1.1 - 1.3 | Triplet (t) | 7.3 - 7.8 |
Table 2: Comparative Experimental ¹H NMR Data for Related Compounds in CDCl₃
| Compound | H1 (ppm) | H2 (ppm) | H3 (ppm) |
| 1-Nitropropane | 4.36 (t, J=6.8 Hz) | 2.03 (sextet, J=7.2 Hz) | 1.03 (t, J=7.5 Hz) |
| 1-Chloropropane | 3.52 (t, J=6.7 Hz) | 1.82 (sextet, J=6.9 Hz) | 1.06 (t, J=7.4 Hz) |
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 95 - 105 |
| C2 | 25 - 35 |
| C3 | 10 - 15 |
Table 4: Comparative Experimental ¹³C NMR Data for Related Compounds in CDCl₃
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) |
| 1-Nitropropane | 75.8 | 21.5 | 10.9 |
| 1-Chloropropane | 46.7 | 26.2 | 11.4 |
Experimental Protocols
This section details the necessary steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[1][2] TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a minimum of 8, increasing as necessary to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the number of scans to a minimum of 1024, as the ¹³C nucleus is much less sensitive than the proton. The number of scans may need to be significantly increased for dilute samples.
-
Set the relaxation delay to 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the NMR characterization of this compound and the experimental workflow.
Caption: Logical relationship between molecular structure and NMR data.
Caption: Experimental workflow for NMR characterization.
References
Application Notes and Protocols for Reactions Involving 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Chloro-1-nitropropane as a versatile building block in organic synthesis. The protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for laboratory experimentation.
Introduction to this compound
This compound is a functionalized nitroalkane that holds potential as a precursor in various carbon-carbon bond-forming reactions. The presence of both a chloro and a nitro group on the same carbon atom activates the molecule for nucleophilic substitution and allows for its participation in classical nitroalkane reactions, such as the Henry (nitroaldol) and Michael reactions. These reactions are instrumental in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients (APIs). The nitro group can be subsequently transformed into other valuable functional groups, such as amines or carbonyls, further highlighting the synthetic utility of this reagent.
Safety and Handling
This compound is a colorless liquid with an unpleasant odor. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is sensitive to heat and may be explosive under certain conditions. It is incompatible with strong oxidizing agents and should be stored in a cool, dry place away from heat and ignition sources.
Key Reactions and Experimental Protocols
While specific literature on the direct use of this compound in some of the following reactions is limited, the provided protocols are based on well-established procedures for structurally similar α-chloro-α-nitroalkanes and nitroalkanes in general. Optimization of these conditions for this compound is recommended.
Intramolecular Cyclopropanation
One of the documented reactions for a related isomer, 3-chloro-1-nitropropane, is its conversion to nitrocyclopropane (B1651597). This intramolecular cyclization is typically achieved through base-mediated dehydrohalogenation. A similar principle could be explored for reactions where this compound is first functionalized to introduce a leaving group at the 3-position. The following protocol is adapted from the synthesis of nitrocyclopropane from 3-chloro-1-nitropropane and serves as a foundational method for base-mediated cyclizations involving chloronitropropanes.[1]
Protocol 3.1.1: Base-Mediated Synthesis of Nitrocyclopropane from 3-Chloro-1-nitropropane [1]
Materials:
-
3-Chloro-1-nitropropane
-
Potassium carbonate (powdered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add 30 mL of dimethyl sulfoxide and 0.9 g (6.5 mmol) of powdered potassium carbonate.
-
While stirring at room temperature (26 °C), add 0.8 g (6.5 mmol) of 3-chloro-1-nitropropane to the mixture.
-
Continue stirring for two hours.
-
The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of the starting material.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated to yield the crude product, which can be purified by distillation.
Quantitative Data for Nitrocyclopropane Synthesis from 3-Chloro-1-nitropropane [1]
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| K₂CO₃ | DMSO | 26 | 2 | >99 | 55.9 |
| K₂CO₃ | DMF | 26 | 3 | 48.6 | 29.5 |
| K₂CO₃ | DMF | 55 | 1 | 91.5 | 48.2 |
| Ca(OH)₂ | Sulfolane | 146 | 4 | 79.7 | 33.6 |
Experimental Workflow for Intramolecular Cyclopropanation
Figure 1. General workflow for the synthesis of nitrocyclopropane.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The acidity of the proton alpha to the nitro group allows for deprotonation by a base to form a nitronate anion, which then acts as a nucleophile. While no specific protocols for this compound were found, the following is a general procedure for the Henry reaction of a nitroalkane with an aromatic aldehyde that can be adapted. The presence of the chlorine atom may influence the acidity of the α-proton and the stability of the resulting nitronate.
Protocol 3.2.1: General Procedure for the Henry Reaction with an Aromatic Aldehyde
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., triethylamine, DBU, or a chiral catalyst for asymmetric synthesis)
-
Solvent (e.g., THF, CH₂Cl₂, or an alcohol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq) and the solvent.
-
Add this compound (1.2 eq) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base catalyst (0.1 - 1.0 eq) dropwise.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Mechanism for the Base-Catalyzed Henry Reaction
Figure 2. Mechanism of the base-catalyzed Henry reaction.
Michael Addition Reaction
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nitronate anion generated from this compound can serve as the Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro-analogs.
Protocol 3.3.1: General Procedure for the Michael Addition to an α,β-Unsaturated Ketone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., DBU, NaH, or an organocatalyst)
-
Solvent (e.g., THF, DMF, or CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 eq) in the chosen solvent.
-
Add this compound (1.2 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (1.1 eq) portion-wise or dropwise.
-
Allow the reaction to stir and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Logical Workflow for a Catalytic Michael Addition
References
Safe handling and storage procedures for 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-Chloro-1-nitropropane. It is intended for use by professionals in research, scientific, and drug development fields.
Introduction
This compound (CAS No. 600-25-9) is a colorless liquid with a characteristic unpleasant and irritating odor.[1][2] It is primarily used as a fungicide and as an intermediate in organic synthesis.[1][2] Due to its chemical properties, it is classified as a reactive and combustible liquid, presenting several hazards that necessitate strict adherence to safety procedures.[1] This document outlines the essential safety protocols, physical and chemical properties, and experimental procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that can cause significant harm if not handled correctly. It is harmful if swallowed or inhaled.[2]
2.1 Summary of Hazards:
-
Health Hazards: Harmful if swallowed or inhaled.[2] Contact can cause irritation and burns to the skin and eyes.[1] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[1] There is also evidence that it may cause damage to the liver, kidneys, and heart.[1]
-
Fire and Explosion Hazards: this compound is a combustible liquid and a reactive chemical, posing an explosion hazard.[1] Above 62°C, explosive vapor/air mixtures may form.[1] In the event of a fire, poisonous gases such as phosgene (B1210022) and nitrogen oxides are produced, and containers may explode.[1]
-
Reactivity Hazards: The compound is sensitive to heat and may be explosive.[2] It is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), strong acids (e.g., hydrochloric, sulfuric, nitric), and attacks some plastics, rubber, and coatings.[1][2]
2.2 Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound. The following are minimum requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a chemical protection suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator is required. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO₂ | [2] |
| Molecular Weight | 123.54 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Unpleasant and irritating | [1] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [3] |
| Flash Point | 62 °C (144 °F) (Open Cup) | [3] |
| Specific Gravity | 1.2 g/cm³ at 20°C | [3] |
| Vapor Pressure | 5.8 mmHg at 25°C (77°F) | [3] |
| Vapor Density | 4.26 (Air = 1) | [3] |
| Water Solubility | 1 to 5 mg/mL at 22°C (72°F) | [3] |
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm | [3] |
Table 2: Exposure Limits
| Organization | Limit |
| NIOSH REL | TWA 2 ppm (10 mg/m³) |
| OSHA PEL | TWA 20 ppm (100 mg/m³) |
Safe Handling and Storage Procedures
4.1 Handling:
-
Always work in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin, eyes, and clothing.
-
Use non-sparking tools and explosion-proof equipment, especially when working above the flash point.[1]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Wash hands thoroughly after handling.
4.2 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Protect from physical damage.
-
Ensure the storage area has adequate fire-fighting equipment.
Experimental Protocols
5.1 Protocol 1: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)
This protocol describes a general method for evaluating the fungicidal activity of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Sterile Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
Target fungal strain (e.g., Rhizoctonia solani)
-
Sterile petri dishes
-
Acetone (or other suitable solvent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1000 ppm.
-
Preparation of Agar Plates: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C.
-
Serial Dilutions: While the agar is still molten, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). Ensure thorough mixing. A control plate with only the solvent should also be prepared.
-
Pouring Plates: Pour the agar containing the different concentrations of the test compound into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc of the actively growing target fungus in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
5.2 Protocol 2: Synthesis of an Oxime Derivative (Illustrative Example)
This protocol provides a general, illustrative procedure for the synthesis of an oxime from a carbonyl compound, a reaction class relevant to nitroalkane chemistry. This is a general example and would need to be adapted and optimized for specific substrates.
Materials:
-
A ketone or aldehyde
-
Hydroxylamine (B1172632) hydrochloride
-
A base (e.g., sodium acetate, pyridine)
-
A suitable solvent (e.g., ethanol, water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution, followed by the base (1.1 to 2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized oxime should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Emergency Procedures
6.1 Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralize/Absorb: Absorb the spilled liquid.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to the appropriate safety officer.
6.2 First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated absorbents, PPE, and empty containers.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
The Versatile Role of 1-Chloro-1-nitropropane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Chloro-1-nitropropane is a versatile and reactive building block in organic synthesis. Its utility stems from the presence of two key functional groups on the same carbon atom: a nitro group, which is a strong electron-withdrawing group and a precursor to other functionalities, and a chlorine atom, a good leaving group for nucleophilic substitution reactions. This combination allows for a diverse range of transformations, making it a valuable tool for the construction of complex organic molecules, including heterocycles and intermediates for drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Nucleophilic Substitution Reactions
The primary reactivity of this compound is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nitro group enhances the electrophilicity of the carbon atom to which it is attached, facilitating the displacement of the chloride ion by a variety of nucleophiles.
Synthesis of Substituted Nitropropanes
A range of carbon, nitrogen, and sulfur nucleophiles can be employed to generate a diverse library of 1-substituted-1-nitropropane derivatives. These products can serve as intermediates for further synthetic manipulations.
General Reaction Scheme:
Table 1: Examples of Nucleophilic Substitution with this compound
| Nucleophile (Nu-H) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline (B41778) | N-(1-nitropropyl)aniline | Base (e.g., K₂CO₃), Acetonitrile (B52724), 80°C, 12h | 75 | [Hypothetical Data] |
| Thiophenol | 1-Nitro-1-(phenylthio)propane | Base (e.g., Et₃N), THF, rt, 6h | 82 | [Hypothetical Data] |
| Indole | 3-(1-Nitropropyl)-1H-indole | Lewis Acid (e.g., ZnCl₂), CH₂Cl₂, rt, 24h | 65 | [Hypothetical Data] |
| Diethyl malonate | Diethyl 2-(1-nitropropyl)malonate | Base (e.g., NaOEt), Ethanol, reflux, 8h | 78 | [Hypothetical Data] |
Note: The data in this table is representative and may not reflect actual experimental results. It is intended for illustrative purposes.
Experimental Protocol: Synthesis of N-(1-nitropropyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10 mmol), aniline (1.02 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes and then heat to 80°C under reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-nitropropyl)aniline.
Workflow for Nucleophilic Substitution:
Caption: Workflow for nucleophilic substitution reactions.
Synthesis of Nitrocyclopropanes
While direct [2+1] cycloaddition is challenging, this compound can be a precursor to intermediates that undergo intramolecular cyclization to form nitrocyclopropanes. A related transformation is the synthesis of nitrocyclopropane (B1651597) from 3-chloro-1-nitropropane, which proceeds via an intramolecular nucleophilic substitution.[1] This suggests a potential pathway where this compound could first be elaborated to a suitable precursor for a similar ring-closing reaction.
Conceptual Pathway:
-
Chain Elongation: Reaction of this compound with a two-carbon nucleophile (e.g., the enolate of acetaldehyde) to form a 3-hydroxy-1-nitro-pentane derivative.
-
Activation of Hydroxyl Group: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate).
-
Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to form the nitrocyclopropane ring.
Logical Relationship for Nitrocyclopropane Synthesis:
Caption: Conceptual pathway to nitrocyclopropanes.
Precursor to 1-Nitropropene (B103210)
This compound can serve as a precursor to 1-nitropropene, a valuable Michael acceptor, through an elimination reaction. The presence of the acidic proton alpha to the nitro group allows for base-mediated dehydrochlorination.
General Reaction Scheme:
Table 2: Conditions for Elimination to form 1-Nitropropene
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Dichloromethane | 25 | 4 | 85 | [Hypothetical Data] |
| DBU | THF | 0 to 25 | 2 | 92 | [Hypothetical Data] |
| Sodium Carbonate | Toluene | 80 | 6 | 70 | [Hypothetical Data] |
Note: The data in this table is representative and may not reflect actual experimental results. It is intended for illustrative purposes.
Experimental Protocol: Synthesis of 1-Nitropropene
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.23 g, 10 mmol) in anhydrous THF (40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DBU (1.67 g, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid polymerization of the product.
-
The crude 1-nitropropene can be used directly in the next step or purified by careful vacuum distillation.
Signaling Pathway for 1-Nitropropene Formation and Subsequent Michael Addition:
Caption: Synthesis and application of 1-nitropropene.
Synthesis of Oximes
The nitro group in this compound can be reduced to an oxime functionality. This transformation provides access to 1-chloropropan-1-one oxime, a potentially useful intermediate for the synthesis of various nitrogen-containing compounds.
Conceptual Reaction:
Common reducing agents for the conversion of nitroalkanes to oximes include tin(II) chloride in the presence of an acid.
This compound is a readily available and highly functionalized building block with significant potential in organic synthesis. Its ability to undergo nucleophilic substitution, elimination, and transformations of the nitro group provides access to a wide array of valuable intermediates and final products. The protocols and application notes provided herein serve as a guide for researchers to explore the synthetic utility of this versatile reagent in their own work. Further investigation into the diastereoselective and enantioselective reactions of this compound is warranted to expand its application in the synthesis of complex, biologically active molecules.
References
Application Notes: Synthesis of Substituted Amines from 1-Chloro-1-nitropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted amines are a cornerstone of modern medicinal chemistry and materials science. 1-Chloro-1-nitropropane is a versatile trifunctional building block, possessing electrophilic carbon, a reducible nitro group, and an activatable C-H bond, making it a valuable precursor for complex amine synthesis. These application notes provide detailed protocols for two primary synthetic strategies for converting this compound into a variety of substituted amines. The methods discussed are nucleophilic substitution followed by reduction, and an alternative pathway involving initial reduction followed by nucleophilic substitution.
Overview of Synthetic Strategies
Two principal pathways can be employed to synthesize substituted amines from this compound. The choice of strategy depends on the desired final product and the availability of reagents.
-
Strategy A: Nucleophilic Substitution followed by Reduction. This is often the preferred route. It involves an initial SN2 reaction where an amine displaces the chloride, followed by the reduction of the nitro group to the corresponding amine.
-
Strategy B: Reduction followed by Nucleophilic Substitution. This route begins with the chemoselective reduction of the nitro group to a primary amine, yielding 1-chloropropan-1-amine. This intermediate is then used as an alkylating agent to introduce the propylamino moiety to another nucleophile. This method can be complicated by polyalkylation.[1][2]
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Chloro-1-nitropropane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 1-Chloro-1-nitropropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Temperature Control: The chlorination of nitroalkanes is highly exothermic.[1] If the heat is not effectively removed, side reactions can occur, leading to the formation of byproducts such as aldehydes and carboxylic acids, thus reducing the yield of the desired product.[1]
-
Solution: Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath or a cryo-cooler.[1]
-
-
Incorrect Basicity: The reaction proceeds through the aci form (nitronate) of the nitroalkane, which is generated in the presence of a base.[1] However, excess base can lead to the dissolution and subsequent side reactions of the product.[1]
-
Solution: Use a stoichiometric amount of base relative to the 1-nitropropane (B105015). Using a large excess of base should be avoided.[1]
-
-
Poor Agitation: Inadequate mixing can lead to localized "hot spots" and inefficient formation of the nitronate intermediate. Conversely, vigorous stirring in certain setups might not be optimal.[1]
-
Solution: The method of agitation can be critical. In some reported syntheses of similar compounds, bubbling the chlorinating agent through the solution without stirring led to higher conversions as the product separates as a distinct layer.[1] Experiment with controlled agitation to ensure homogeneity without excessive heat generation.
-
-
Reaction Time: While the initial reaction is rapid, prolonged contact of the product with the reaction mixture can lead to degradation or byproduct formation.[1]
-
Solution: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) and quench the reaction promptly upon completion. The reaction is often controlled by the rate of addition of the chlorinating agent.[1]
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproducts in this reaction are typically over-chlorinated species and oxidation products.
-
Dichlorination: The formation of 1,1-dichloro-1-nitropropane (B15497074) is a common issue, especially if the reaction is not carefully controlled. This can be particularly problematic as it may be difficult to separate from the desired monochlorinated product by distillation due to close boiling points.[1]
-
Solution: Use a molar excess of 1-nitropropane relative to the chlorinating agent. This statistically favors the chlorination of the starting material over the already chlorinated product.[2]
-
-
Oxidation Products: At elevated temperatures, oxidation of 1-nitropropane can occur, leading to the formation of propionaldehyde (B47417) and propionic acid.[1]
-
Solution: Strict temperature control is paramount. Ensure the reaction temperature is maintained at 0-5°C throughout the addition of the chlorinating agent.[1]
-
-
Side reactions with excess base: The this compound product can react further in the presence of excess base.[1]
-
Solution: Use stoichiometric amounts of base to minimize these side reactions.[1]
-
Q3: How can I effectively purify the synthesized this compound?
A3: Purification is crucial to obtain a high-purity product.
-
Work-up: After the reaction is complete, the organic layer should be separated. It is recommended to wash the organic layer with water to remove any remaining base and salts. A subsequent wash with a brine solution can aid in breaking up any emulsions and removing residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The most common method for purifying this compound is fractional distillation. Due to the potential for thermal decomposition, distillation under reduced pressure (vacuum distillation) is recommended. The boiling point of this compound is approximately 141-143°C at atmospheric pressure.[3]
Q4: What are the key safety precautions I should take during this synthesis?
A4: this compound is a hazardous substance, and appropriate safety measures are essential.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Fire Hazard: this compound is combustible. Keep away from open flames, sparks, and other sources of ignition.[5]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] Avoid breathing vapors.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[3]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat.[4]
Data Presentation
The following table summarizes the key reaction parameters and their impact on the synthesis of this compound, extrapolated from data on the synthesis of 1-chloro-1-nitroethane (B146382).[1]
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | 0-5°C | High (90-95% conversion) | Minimizes formation of oxidation byproducts.[1] |
| 15-20°C | Moderate (60-70% conversion) | Increased risk of side reactions.[1] | |
| Basicity | Stoichiometric | High | Optimal for forming the nitronate intermediate without product degradation.[1] |
| 100% Excess | Low to None | Product dissolves and undergoes side reactions.[1] | |
| Agitation | No Stirring (bubbling reagent) | High (up to 95% conversion) | Product separates as it forms, minimizing contact with the reaction mixture.[1] |
| Stirred Flask | Lower (20-40% conversion) | May increase localized heating and side reactions.[1] | |
| Reactant Ratio | Excess 1-nitropropane | Increased Selectivity | Reduces the likelihood of dichlorination.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 1-chloro-1-nitroethane and should be performed with strict adherence to all safety precautions.[1]
Materials:
-
1-Nitropropane
-
Sodium hydroxide (B78521) (NaOH)
-
Chlorine gas (Cl₂) or Sodium hypochlorite (B82951) (NaOCl) solution
-
Sodium chloride (NaCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Thermometer
-
Dropping funnel (if using NaOCl)
-
Magnetic stirrer (optional, see agitation notes)
-
Separatory funnel
-
Distillation apparatus (vacuum distillation recommended)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a gas inlet tube and a thermometer, prepare a solution of 1-nitropropane in an aqueous sodium hydroxide solution. Use a stoichiometric amount of NaOH relative to the 1-nitropropane.
-
Add an excess of sodium chloride to the solution to decrease the solubility of the final product in the aqueous phase.[1]
-
Cool the flask to 0-5°C using an ice bath.
-
-
Chlorination:
-
Slowly bubble chlorine gas through the cooled solution. Alternatively, add a sodium hypochlorite solution dropwise from a dropping funnel.
-
Monitor the reaction temperature closely and ensure it remains between 0-5°C. The reaction is exothermic.[1] The rate of chlorine addition should be controlled to maintain this temperature range.
-
The reaction is nearly instantaneous.[1] The product, being denser than the aqueous solution, may separate as a lower layer.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting material, which can be monitored by TLC or GC), transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer containing the this compound.
-
Wash the organic layer with water, followed by a wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature for the applied pressure.
-
Mandatory Visualizations
Reaction Pathway and Key Control Points
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Mechanism
Caption: Simplified reaction mechanism for the chlorination of 1-nitropropane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 6. 1-Chloro-3-nitropropane | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-Chloro-1-nitropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-1-nitropropane.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of this compound from 1-nitropropane (B105015)?
The synthesis of this compound via free-radical chlorination of 1-nitropropane can lead to a mixture of products. The most common byproducts include:
-
Positional Isomers: Chlorination can occur at different positions on the propane (B168953) chain, leading to the formation of 2-Chloro-1-nitropropane and 3-Chloro-1-nitropropane.
-
Dichlorinated Products: Further reaction can result in the formation of various dichlorinated propanes.
-
Propene: Elimination of the nitro group (as nitrogen dioxide, NO₂) from an intermediate radical species can lead to the formation of propene gas.
Q2: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction conditions:
-
Stoichiometry: Use a controlled molar ratio of the chlorinating agent to 1-nitropropane to reduce the likelihood of dichlorination.
-
Temperature: Lower reaction temperatures generally favor the desired monochlorinated product and can reduce the rate of elimination reactions that form propene.
-
Reaction Time: Monitor the reaction progress (e.g., by GC-MS) to stop it once the desired product is maximized and before significant amounts of di- and polychlorinated products are formed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions involving atmospheric oxygen.
Q3: Are there any specific safety precautions I should take when handling this compound and its reactions?
Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid heating this compound, as it can be heat-sensitive and potentially explosive.[1]
-
It is incompatible with strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of byproducts. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Optimize the molar ratio of reactants. - Purify the product using fractional distillation to separate it from isomers and other impurities. |
| Significant gas evolution (propene formation) | - High reaction temperature favoring elimination. - Instability of the intermediate nitropropyl radical. | - Lower the reaction temperature. - Consider using a different chlorinating agent that allows for milder reaction conditions. |
| Presence of multiple chlorinated species in the final product | - Over-chlorination due to excess chlorinating agent or prolonged reaction time. | - Use a stoichiometric amount or a slight deficiency of the chlorinating agent. - Monitor the reaction closely and stop it once the desired conversion is achieved. - Employ fractional distillation for purification. |
| Formation of propyl nitrite (B80452) as a byproduct | - This is a known byproduct in reactions involving nitroalkanes and nitrite sources, and though less common in direct chlorination, it can occur under certain conditions. | - Ensure the purity of the starting 1-nitropropane. - Purification by fractional distillation is effective for removing this lower-boiling impurity. |
Data Presentation
The following table summarizes the expected distribution of monochlorinated products from the chlorination of propane, which serves as a model for the chlorination of 1-nitropropane. The presence of the electron-withdrawing nitro group will influence the actual product ratios in the chlorination of 1-nitropropane, likely deactivating the C1 position and favoring chlorination at C2 and C3.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculated % Yield (in Propane Chlorination) |
| 1-Chloropropane | Primary (1°) | 6 | 1 | ~45%[2] |
| 2-Chloropropane | Secondary (2°) | 2 | 3.8 | ~55%[2] |
Note: The relative reactivity is for chlorination. This data is for propane and serves as an estimate. The actual distribution for 1-nitropropane will be different due to the electronic effects of the nitro group.
Experimental Protocols
Synthesis of this compound via Free Radical Chlorination
This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
1-nitropropane
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Apparatus for fractional distillation
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Dissolve 1-nitropropane in the anhydrous solvent in the flask.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide in the same anhydrous solvent.
-
Add a catalytic amount of the radical initiator to the flask containing the 1-nitropropane solution.
-
Gently heat the reaction mixture to reflux.
-
Slowly add the NCS solution from the dropping funnel to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by GC-MS.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted starting material and byproducts.
Mandatory Visualization
Caption: Logical relationship of byproduct formation in the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Purification of 1-Chloro-1-nitropropane by distillation or chromatography
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-chloro-1-nitropropane by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Unpleasant | [1] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [1] |
| Density | 1.2 g/mL | [1] |
| Solubility in Water | 1 to 5 mg/mL at 22 °C | [1] |
| Flash Point | 62 °C (144 °F) | [2] |
| Stability | Sensitive to heat; may be explosive.[2][3] | |
| Incompatibilities | Strong oxidants and acids.[2] | |
| Hazards | Irritating to skin, eyes, and respiratory tract.[2][4] Potential for explosive decomposition when heated.[2][3] |
Purification Method Selection
The choice between distillation and chromatography for the purification of this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Caption: Decision tree for selecting a purification method for this compound.
Experimental Protocols
Vacuum Distillation
Due to the thermal sensitivity of this compound, distillation should be performed under reduced pressure to lower the boiling point and minimize the risk of decomposition.
Materials:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
-
Stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a good vacuum. Place a stir bar in the round-bottom flask containing the crude this compound.
-
Vacuum Application: Slowly and carefully apply the vacuum. The pressure should be monitored and controlled. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask with the heating mantle. The stirring should be on to ensure even heating and prevent bumping.
-
Fraction Collection: Collect the fractions as they distill. The boiling point at the reduced pressure should be noted. For example, at 20 mmHg, the boiling point will be significantly lower than the atmospheric boiling point.
-
Shutdown: After collecting the desired product, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography
Flash column chromatography is a faster alternative to traditional gravity chromatography and is suitable for smaller scale purifications.
Materials:
-
Glass chromatography column
-
Silica (B1680970) gel (230-400 mesh)
-
Sand
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Pressurized air or nitrogen source with a regulator
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure from the top using the pressurized air or nitrogen source. The flow rate should be adjusted to allow for proper separation.
-
Fraction Collection: Collect the eluting solvent in fractions. The separation can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Guides and FAQs
Distillation
Caption: Common issues and solutions for distilling this compound.
Q1: My distillation is bumping violently. What should I do?
-
A1: Bumping, or sudden, violent boiling, can be caused by uneven heating or superheating of the liquid.
-
Check your stirring: Ensure the stir bar is spinning at a sufficient speed to create a vortex and promote smooth boiling.
-
Reduce the heating rate: Lower the temperature of the heating mantle to provide more gentle and controlled heating.
-
Q2: I'm not getting any distillate at the expected temperature and pressure. What's wrong?
-
A2: This is a common issue that can often be traced back to the vacuum system.
-
Check for vacuum leaks: Inspect all joints and connections for any potential leaks. Re-grease joints if necessary.
-
Verify your pressure and temperature: Ensure your pressure gauge is reading correctly and that the temperature of the heating bath is appropriate for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.
-
Q3: The distilled product is dark in color, suggesting decomposition. How can I prevent this?
-
A3: this compound is heat-sensitive, and decomposition can occur if the distillation temperature is too high or the heating is prolonged.[2][3]
-
Lower the distillation temperature: This can be achieved by using a better vacuum (lower pressure).
-
Minimize heating time: Do not heat the distillation flask for longer than necessary. Once the product has been collected, stop the heating.
-
Chromatography
Caption: Common issues and solutions for chromatographic purification of this compound.
Q4: I am getting poor separation between my product and an impurity. How can I improve this?
-
A4: Poor separation is often due to an inappropriate eluent system or column packing.
-
Optimize the eluent: Use TLC to test different solvent systems. A less polar eluent will generally increase the retention time and may improve separation.
-
Increase the column length: A longer column provides more surface area for interaction and can lead to better separation.
-
Q5: My product is sticking to the column and eluting very slowly. What should I do?
-
A5: This indicates that the eluent is not polar enough to move the compound through the silica gel.
-
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
-
Q6: The product band is streaking down the column instead of moving as a tight band. Why is this happening?
-
A6: Streaking can be caused by several factors.
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Sample overload: You may have loaded too much sample onto the column. Try using a smaller amount of crude material.
-
Sample solvent: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, and ideally, this solvent should be the same as or less polar than the eluent. Dissolving the sample in a solvent that is too polar can cause streaking.
-
References
Preventing polymerization of 1-Chloro-1-nitropropane during reactions
Welcome to the Technical Support Center for 1-Chloro-1-nitropropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Rapid thickening or solidification of the reaction mixture.
-
Possible Cause: Spontaneous polymerization of this compound. This can be initiated by heat, light, or the presence of radical or anionic species.
-
Immediate Corrective Action:
-
Immediately cool the reaction vessel in an ice bath to slow down the exothermic process.
-
If safe to do so, dilute the mixture with a cold, inert solvent to dissipate heat.
-
-
Future Prevention:
-
Inhibitor Addition: Ensure an appropriate polymerization inhibitor is present in the reaction mixture from the start.
-
Temperature Control: Maintain a low reaction temperature. Many polymerization reactions are accelerated by heat.[1]
-
Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Problem 2: Formation of insoluble byproducts or "gunk" in the reaction.
-
Possible Cause: Localized "hot spots" in the reaction mixture leading to polymerization, or slow, creeping polymerization over time. This can also be caused by the introduction of impurities that act as initiators.
-
Solution:
-
Efficient Stirring: Ensure vigorous and consistent stirring to maintain a homogenous temperature and concentration throughout the reaction vessel.
-
Purity of Reagents: Use purified reagents and solvents to avoid contaminants that could initiate polymerization. Peroxides in solvents like ethers are a common issue and should be removed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from forming peroxides that can initiate polymerization.
-
Problem 3: The reaction works intermittently, with polymerization occurring in some runs but not others.
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Possible Cause: Inconsistent experimental conditions, such as variations in reagent purity, ambient light, or reaction temperature.
-
Solution:
-
Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for your reaction.
-
Reagent Quality Control: Ensure the purity of this compound and all other reagents before each reaction. Consider purifying the monomer if its purity is in doubt.
-
Consistent Reaction Setup: Use the same setup for each reaction, ensuring consistent light protection and temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely polymerization mechanism of this compound?
A1: While specific studies on the polymerization of this compound are limited, two primary mechanisms are plausible given its structure:
-
Free-Radical Polymerization: Initiated by heat, light, or radical initiators (e.g., peroxides), this mechanism involves the formation of a radical at the carbon bearing the chloro and nitro groups, which then propagates.
-
Anionic Polymerization: The presence of two electron-withdrawing groups (chloro and nitro) on the same carbon makes the alpha-hydrogen acidic. In the presence of a base, a nitronate anion can form, which can act as a nucleophile and initiate anionic polymerization.
Q2: What are the most effective inhibitors for preventing the polymerization of this compound?
-
Free-Radical Scavengers: These are the most common type of inhibitors.
-
Phenolic Inhibitors: Such as Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ), they are effective in the presence of oxygen.
-
Nitroxide Radicals: Such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), are effective in both the presence and absence of oxygen.
-
-
Anionic Polymerization Inhibitors: While less common for storage, avoiding basic conditions is the primary way to prevent anionic polymerization. If a base is required for the reaction, it should be added slowly at low temperatures.
Q3: What are the recommended concentrations for these inhibitors?
A3: The optimal inhibitor concentration depends on the reaction conditions (temperature, duration, presence of initiators). A general starting point, based on data for other reactive monomers, is provided in the table below. It is crucial to optimize the concentration for your specific application.
Q4: How do reaction conditions affect polymerization?
A4: Several factors can significantly influence the likelihood of polymerization:
-
Temperature: Higher temperatures increase the rate of both thermal (self-initiated) and chemically initiated polymerization. It is advisable to conduct reactions at the lowest feasible temperature.
-
Light: UV light can initiate radical polymerization. Reactions should be protected from light sources.
-
Atmosphere: Oxygen can have a dual role. While it can form peroxides that may initiate polymerization, it is also necessary for the inhibitory action of phenolic compounds. For oxygen-sensitive reactions, using a nitroxide-based inhibitor under an inert atmosphere is recommended.
-
pH: Basic conditions can promote the formation of nitronate anions, potentially leading to anionic polymerization.
Q5: How should I store this compound to prevent polymerization?
A5: this compound should be stored in a cool, dark, and well-ventilated area away from heat, sources of ignition, strong oxidizers, and strong acids.[2] It is advisable to store it with a suitable inhibitor, such as BHT or TBC, at a concentration of 10-50 ppm. The container should be tightly sealed to prevent exposure to light and air.
Data Presentation
Table 1: Recommended Starting Concentrations for Polymerization Inhibitors
| Inhibitor Class | Inhibitor Example | Recommended Starting Concentration (ppm) | Notes |
| Phenolic | Butylated Hydroxytoluene (BHT) | 10 - 50 | Effective in the presence of air. |
| Hydroquinone (HQ) | 50 - 200 | Can be removed by an alkaline wash. | |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Commonly used for storage and transport of reactive monomers. | |
| Nitroxide Radicals | TEMPO | 50 - 200 | Effective in both aerobic and anaerobic conditions. |
Disclaimer: The recommended concentrations are based on general knowledge of inhibiting reactive monomers and may need to be optimized for your specific experimental conditions.
Table 2: Influence of Reaction Parameters on Polymerization Risk
| Parameter | Condition | Risk of Polymerization | Rationale |
| Temperature | High (>62°C) | High | Increased rate of thermal initiation and propagation. This compound is sensitive to heat.[3][4] |
| Low | Low | Reduced kinetic energy for initiation and propagation. | |
| Light | UV or direct sunlight | High | Can initiate free-radical polymerization. |
| Dark/Amber glass | Low | Prevents photochemical initiation. | |
| Atmosphere | Air (Oxygen) | Moderate | Can form peroxides (initiators), but required for phenolic inhibitors. |
| Inert (N₂, Ar) | Low (with nitroxide inhibitor) | Prevents peroxide formation. | |
| pH | Basic | High | Promotes formation of nitronate anion, which can initiate anionic polymerization. |
| Acidic/Neutral | Low | Minimizes anionic initiation pathway. |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Polymerization
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any moisture or impurities that could initiate polymerization.
-
Inhibitor Addition: If your reaction conditions tolerate it, add the chosen inhibitor (e.g., BHT at 50 ppm) to the reaction solvent before adding this compound.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Immerse the reaction vessel in a suitable cooling bath (e.g., ice-water or a cryocooler) to maintain the desired low temperature before adding reagents.
-
Reagent Addition: Add this compound slowly to the cooled reaction mixture. If other reagents are known to initiate polymerization (e.g., strong bases), they should also be added slowly and at low temperatures.
-
Light Protection: Wrap the reaction vessel with aluminum foil to protect it from light.
-
Monitoring: Closely monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or an unexpected exotherm.
Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction
This protocol is for reactions where the inhibitor may interfere and needs to be removed immediately before use.
-
Extraction: In a separatory funnel, dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and swirl gently.
-
Filtration and Concentration: Filter the dried solution into a clean, dry round-bottom flask. Remove the solvent under reduced pressure, being careful not to heat the this compound.
-
Immediate Use: The resulting inhibitor-free this compound is highly reactive and should be used immediately.
Visualizations
Caption: Potential initiation pathways for the polymerization of this compound.
Caption: A logical workflow for troubleshooting unwanted polymerization.
References
Troubleshooting low yield in 1-Chloro-1-nitropropane nucleophilic substitution
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the nucleophilic substitution of 1-chloro-1-nitropropane.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of my desired substitution product?
A low yield in the nucleophilic substitution of this compound can be attributed to several factors. The primary competing side reaction is elimination (E2) to form 1-nitropropene (B103210), which is often favored under basic conditions. Additionally, the substrate can be sensitive to heat and strong bases, leading to decomposition.[1][2] The choice of solvent, base, and temperature are all critical factors that can influence the ratio of substitution to elimination and the extent of decomposition.
Q2: What are the most common side reactions?
The most prevalent side reaction is the base-induced elimination of hydrogen chloride to yield 1-nitropropene. This is particularly common with strong or sterically hindered bases.[3] Under certain conditions, especially in the presence of strong bases, decomposition of the starting material or product can also occur.[1] If the reaction is not conducted under anhydrous conditions, hydrolysis of the starting material is also a possibility.
Q3: How does the choice of base affect the reaction?
The strength and steric bulk of the base are crucial. Strong, bulky bases (e.g., potassium tert-butoxide) will favor the E2 elimination pathway. Strong, non-bulky bases (e.g., sodium hydroxide, sodium ethoxide) can also promote elimination, particularly at higher temperatures.[3][4] Weaker bases, such as sodium bicarbonate or triethylamine, are more likely to favor the desired SN2 substitution.
Q4: What is the best solvent for this reaction?
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally recommended for SN2 reactions as they can help to dissolve the nucleophile and substrate while not solvating the nucleophile as strongly as protic solvents.[5] This enhances the nucleophilicity of the attacking species.
Q5: Is this compound stable?
This compound is sensitive to heat and may be explosive.[2][6] It is also incompatible with strong oxidizers and acids.[6] On combustion, it can form toxic and corrosive fumes.[6] It is important to handle this compound with appropriate safety precautions and to avoid high reaction temperatures.
Troubleshooting Guide
Issue 1: The major product observed is 1-nitropropene.
-
Question: My analysis (e.g., by GC-MS or NMR) shows that the primary product of my reaction is 1-nitropropene, not the expected substitution product. What is happening and how can I fix it?
-
Answer: The formation of 1-nitropropene is due to an E2 elimination reaction, which competes with the desired SN2 substitution. This is favored by strong, sterically hindered bases and higher temperatures.
-
Solution 1: Change the Base. Switch to a weaker, less sterically hindered base. For example, if you are using potassium tert-butoxide, consider trying potassium carbonate or triethylamine.
-
Solution 2: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at a lower temperature may increase the proportion of the substitution product.
-
Solution 3: Change the Nucleophile's Counter-ion. If using a salt of your nucleophile, consider a less basic counter-ion if possible.
-
Issue 2: A significant amount of starting material remains unreacted.
-
Question: Even after a prolonged reaction time, I see a large amount of unreacted this compound. What could be the cause?
-
Answer: This indicates that the reaction rate is too slow. This could be due to a number of factors including insufficient temperature, a weak nucleophile, or an inappropriate solvent.
-
Solution 1: Increase the Temperature. While high temperatures can favor elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction carefully for the formation of side products.
-
Solution 2: Use a Stronger Nucleophile. If possible, use a more potent nucleophile. For example, thiols are generally more nucleophilic than alcohols.[7]
-
Solution 3: Check Your Solvent. Ensure you are using a suitable polar aprotic solvent like DMF or DMSO. If your nucleophile is not sufficiently soluble, the reaction will be slow.
-
Solution 4: Use a Catalyst. In some cases, a phase-transfer catalyst can be used to increase the rate of reaction between a salt-based nucleophile and an organic substrate.
-
Issue 3: The reaction mixture turns dark, and I am unable to isolate the desired product.
-
Question: My reaction mixture has turned dark brown or black, and purification is yielding little to no desired product. What is causing this decomposition?
-
Answer: this compound is sensitive to heat and strong bases, which can lead to decomposition.[1][2]
-
Solution 1: Lower the Reaction Temperature. High temperatures can accelerate decomposition pathways.
-
Solution 2: Use a Weaker Base. Strong bases can deprotonate the nitroalkane, which may lead to further unwanted reactions or decomposition.
-
Solution 3: Ensure an Inert Atmosphere. If your nucleophile or product is sensitive to oxygen, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent oxidative decomposition.
-
Data Presentation
| Parameter | Condition | Likely Major Pathway | Rationale |
| Base | Strong, sterically hindered (e.g., t-BuOK) | Elimination (E2) | Steric bulk favors abstraction of a proton over nucleophilic attack. |
| Strong, non-hindered (e.g., NaOH, EtO⁻) | Mixture of Substitution (SN2) and Elimination (E2) | Both pathways are possible; the ratio is sensitive to other conditions.[3][4] | |
| Weak (e.g., K₂CO₃, Et₃N) | Substitution (SN2) | Less likely to deprotonate the substrate to initiate elimination. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors SN2 | Solvates the cation of the nucleophilic salt but not the anion, increasing nucleophilicity.[5] |
| Polar Protic (e.g., Ethanol, Water) | Can favor SN1/E1, but also solvates the nucleophile, reducing its strength for SN2. | May lead to solvolysis as a side reaction. | |
| Temperature | High | Favors Elimination (E2) | Elimination reactions often have a higher activation energy. |
| Low | Favors Substitution (SN2) | Can help to minimize elimination and decomposition side reactions. | |
| Nucleophile | Strong, non-basic (e.g., I⁻, RS⁻) | Substitution (SN2) | Good nucleophiles that are weak bases are ideal for substitution.[7] |
| Strong, basic (e.g., RO⁻, OH⁻) | Mixture of Substitution (SN2) and Elimination (E2) | The basicity of the nucleophile can promote elimination.[4] |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound with a Thiol Nucleophile
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 equivalents) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied, but monitor for the formation of byproducts.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Caption: Relationship between reaction parameters and outcome.
References
- 1. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Analysis of 1-Chloro-1-nitropropane by NMR
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 1-Chloro-1-nitropropane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: NMR Sample Preparation
A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow this standard protocol for the preparation of this compound samples for NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Glass wool or cotton plug
Procedure:
-
Sample Weighing: In a small, clean, and dry vial, accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution. Place a small plug of glass wool or cotton into a clean Pasteur pipette and transfer the sample solution through the pipette into a clean NMR tube.
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 5-6 cm in height.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.
Data Presentation: NMR Spectral Data for this compound and Potential Impurities
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, along with the expected multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and integration values for this compound and its common impurities. These values are based on computational predictions and may vary slightly depending on the experimental conditions.
¹H NMR Data Summary (Predicted)
| Compound | Structure | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | CH₃CH₂CH(Cl)NO₂ | ~5.5 - 5.7 | t | 1H | -CH(Cl)NO₂ |
| ~2.2 - 2.4 | m | 2H | -CH₂- | ||
| ~1.1 - 1.3 | t | 3H | -CH₃ | ||
| 1-Nitropropane (Starting Material) | CH₃CH₂CH₂NO₂ | ~4.3 - 4.5 | t | 2H | -CH₂NO₂ |
| ~2.0 - 2.2 | m | 2H | -CH₂- | ||
| ~1.0 - 1.2 | t | 3H | -CH₃ | ||
| 2-Chloro-1-nitropropane (Isomer) | CH₃CH(Cl)CH₂NO₂ | ~4.6 - 4.8 | m | 1H | -CH(Cl)- |
| ~3.8 - 4.0 | m | 2H | -CH₂NO₂ | ||
| ~1.6 - 1.8 | d | 3H | -CH₃ | ||
| 1,1-Dichloro-1-nitropropane (Over-chlorination) | CH₃CH₂C(Cl)₂NO₂ | ~2.5 - 2.7 | q | 2H | -CH₂- |
| ~1.2 - 1.4 | t | 3H | -CH₃ |
¹³C NMR Data Summary (Predicted)
| Compound | Structure | Chemical Shift (δ, ppm) | Assignment |
| This compound | CH₃CH₂CH(Cl)NO₂ | ~95 - 100 | -CH(Cl)NO₂ |
| ~30 - 35 | -CH₂- | ||
| ~10 - 15 | -CH₃ | ||
| 1-Nitropropane (Starting Material) | CH₃CH₂CH₂NO₂ | ~75 - 80 | -CH₂NO₂ |
| ~20 - 25 | -CH₂- | ||
| ~8 - 12 | -CH₃ | ||
| 2-Chloro-1-nitropropane (Isomer) | CH₃CH(Cl)CH₂NO₂ | ~70 - 75 | -CH₂NO₂ |
| ~55 - 60 | -CH(Cl)- | ||
| ~20 - 25 | -CH₃ | ||
| 1,1-Dichloro-1-nitropropane (Over-chlorination) | CH₃CH₂C(Cl)₂NO₂ | ~105 - 110 | -C(Cl)₂NO₂ |
| ~40 - 45 | -CH₂- | ||
| ~8 - 12 | -CH₃ |
Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A1: First, compare your spectrum to the data table provided above. Common impurities include unreacted starting material (1-Nitropropane), isomers formed during synthesis (e.g., 2-Chloro-1-nitropropane), or byproducts from over-chlorination (e.g., 1,1-Dichloro-1-nitropropane). The presence of a triplet around 4.3-4.5 ppm could indicate residual 1-Nitropropane. Signals corresponding to the other potential impurities can also be identified by referencing the table.
Q2: The baseline of my spectrum is noisy. What could be the cause?
A2: A noisy baseline can result from several factors:
-
Low Sample Concentration: If the concentration of your sample is too low, the signal-to-noise ratio will be poor. Prepare a more concentrated sample if possible.
-
Improper Shimming: The magnetic field homogeneity greatly affects the spectral quality. Ensure the instrument is properly shimmed before acquiring the spectrum.
-
Paramagnetic Impurities: The presence of paramagnetic substances can lead to broad peaks and a noisy baseline. Ensure your sample and NMR tube are free from such contaminants.
Q3: The peaks in my spectrum are broad. What should I do?
A3: Broad peaks can be caused by:
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution.[1]
-
Presence of Solids: Undissolved particles in the NMR tube will negatively impact the magnetic field homogeneity. Ensure your sample is fully dissolved and filtered if necessary.
-
Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its peak may be broadened. This is less common for the protons in this compound but can be influenced by temperature.
Q4: I see a peak around 7.26 ppm in my ¹H NMR spectrum. What is it?
A4: A peak at approximately 7.26 ppm is characteristic of residual undeuterated chloroform (B151607) (CHCl₃) in the Chloroform-d (CDCl₃) solvent. This is a common solvent impurity peak.
Q5: How can I confirm the identity of a suspected impurity?
A5: To confirm the identity of an impurity, you can:
-
Spike your sample: Add a small amount of the suspected pure impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks will confirm its identity.
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of both the main compound and the impurities.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification in this compound.
References
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 1-Chloro-1-nitropropane. The information is intended for use by trained professionals in a controlled laboratory or industrial environment. Always consult your institution's safety protocols and the latest Safety Data Sheet (SDS) before commencing any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is sensitive to heat and can be explosive.[1][2] It is incompatible with strong oxidizing agents and acids.[3] Upon decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and phosgene.[4]
Q2: What are the initial signs of a potential runaway reaction with this compound?
A2: Key indicators include a sudden, unexpected increase in temperature and/or pressure, a noticeable change in the color or viscosity of the reaction mixture, and an increased rate of gas evolution. Close monitoring of reaction parameters is critical.
Q3: Can I use strong bases with this compound?
A3: Extreme caution is advised. The reaction of this compound with strong bases can be highly exothermic and may lead to a runaway reaction. The acidity of the alpha-proton makes it susceptible to deprotonation, which can initiate further reactions.
Q4: What are the recommended storage conditions for this compound?
A4: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed and separate from incompatible materials such as strong oxidants and acids.[4]
Troubleshooting Guides
Issue 1: Unexpected Exotherm During Reaction with a Base (e.g., Sodium Ethoxide)
| Symptom | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature rise. | Rate of addition of base is too fast. | Immediately stop the addition of the base. |
| Inadequate cooling. | Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate). | |
| Insufficient stirring leading to localized "hot spots". | Ensure vigorous and effective stirring. | |
| Pressure buildup in the reactor. | Gas evolution from decomposition. | If safe to do so, vent the reactor to a scrubber system. |
| Reaction temperature exceeding the solvent's boiling point. | Implement emergency cooling procedures. | |
| Change in reaction mixture color (e.g., darkening). | Onset of decomposition. | Prepare for emergency shutdown. Quench the reaction if a safe procedure has been established. |
Issue 2: Thermal Instability During Heating
| Symptom | Possible Cause | Recommended Action |
| Exotherm observed at a lower temperature than expected. | Presence of impurities or contaminants that catalyze decomposition. | Stop heating immediately. If the exotherm continues, initiate emergency cooling. |
| Inaccurate temperature monitoring. | Verify the calibration and placement of the temperature probe. | |
| Pressure increase during heating. | Decomposition of the material. | Stop heating and monitor the pressure. Be prepared to vent if necessary. |
| Self-heating detected by calorimetry. | The reaction has reached its self-accelerating decomposition temperature (SADT). | Immediately implement emergency cooling and shutdown procedures. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Property | This compound | 1-Nitropropane | 2-Nitropropane |
| Molecular Weight ( g/mol ) | 123.54[5] | 89.09 | 89.09 |
| Boiling Point (°C) | 142[5] | 132 | 120 |
| Flash Point (°C) | 62[5] | 36 | 28 |
| Decomposition Onset (DSC, °C) | Estimated ~150-200 | ~170-200[6] | ~170-200[6] |
| Heat of Decomposition (J/g) | Estimated > 500 | > 500[6] | > 500[6] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Hermetically seal the pan to prevent evaporation during the experiment.
-
Place the sealed pan in the DSC instrument.
-
Use an empty, sealed high-pressure pan as a reference.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a final temperature well above the expected decomposition onset (e.g., 350 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Protocol 2: Reaction Calorimetry (RC) for a Reaction with a Base
Objective: To measure the heat of reaction and the rate of heat release for the reaction of this compound with a base (e.g., an amine) to ensure safe scale-up.
Methodology:
-
Set up the reaction calorimeter according to the manufacturer's instructions.[4]
-
Charge the reactor with this compound and the chosen solvent.
-
Establish the desired initial reaction temperature and ensure the system is in a thermally steady state.
-
Perform a calibration of the heat transfer coefficient (U) using a built-in calibration heater.[7]
-
Prepare a solution of the base in a suitable solvent in the dosing vessel.
-
Start the addition of the base solution at a slow, controlled rate.
-
Continuously monitor the reaction temperature, jacket temperature, and heat flow throughout the addition.
-
After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
Perform a post-reaction calibration of the heat transfer coefficient.[7]
-
Integrate the heat flow data over time to determine the total heat of reaction.
Mandatory Visualization
Caption: Troubleshooting flowchart for an unexpected exotherm.
Caption: Workflow for DSC thermal hazard assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. syrris.com [syrris.com]
- 5. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Reaction calorimeter - Wikipedia [en.wikipedia.org]
Technical Support Center: Quenching Procedures for Reactions Containing 1-Chloro-1-nitropropane
This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving 1-Chloro-1-nitropropane. Due to the hazardous nature of this compound, all procedures should be performed with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).
Safety First: Hazard Overview
This compound is a reactive and hazardous material. Understanding its properties is critical before attempting any quenching procedure. It is sensitive to heat and can be explosive.[1][2][3] It is incompatible with strong oxidizers and acids.[1][2] Upon combustion, it can produce highly toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and phosgene (B1210022).[2][4]
Table 1: Key Hazards of this compound
| Hazard Category | Description | Safety Precaution |
| Reactivity | Sensitive to heat and may be explosive.[1][2][3] Reacts with oxidants and acids.[1][2] | Avoid heating. Store away from incompatible materials. Quench reactions at reduced temperatures. |
| Flammability | Combustible liquid with a flash point of 62°C (144°F).[3] | Keep away from open flames, sparks, and heat.[2][4] Use explosion-proof equipment.[2][4] |
| Toxicity | Severely irritating to eyes and respiratory tract.[2][4][5] High concentrations may cause lung edema.[4][5] | Use in a well-ventilated fume hood with proper PPE, including safety goggles and chemical-resistant gloves. |
| Decomposition | Forms toxic and corrosive fumes in a fire, including phosgene and nitrogen oxides.[5] | In case of fire, use alcohol foam, water spray, or carbon dioxide extinguishers and cool containers.[5] |
| Material Incompatibility | Attacks some forms of plastics, rubber, and coatings.[2][3] | Use appropriate chemically-resistant materials for equipment and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction containing this compound?
A1: The goal of quenching is to safely neutralize any remaining reactive species.[6] A general approach involves the slow, controlled addition of a quenching agent to the reaction mixture, which is typically cooled in an ice bath to manage any exothermic processes.[7] The choice of quenching agent depends on the specific reagents used in your reaction.
Caption: General workflow for quenching a chemical reaction.
Q2: Can I quench my reaction directly with water?
A2: While water can be used, its high reactivity with certain reagents (like organometallics or metal hydrides) can cause an uncontrolled, violent reaction. For reactions containing such reagents, or for large-scale procedures, a "step-down" quenching approach is much safer. This involves first adding a less reactive alcohol like isopropanol, followed by ethanol, methanol, and finally water.[8][9][10]
Q3: My reaction was performed under basic conditions. How should I quench it?
A3: To neutralize a basic reaction mixture, a mild acidic quenching solution is recommended. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice. Add it slowly at 0 °C, as neutralization can be exothermic. Avoid strong acids, which may react violently with the base or be incompatible with this compound.[1][4]
Q4: My reaction was performed under acidic conditions. How should I quench it?
A4: To neutralize an acidic reaction, slowly add a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used. Be cautious, as this neutralization will produce carbon dioxide (CO₂) gas, which can cause pressure buildup and foaming.[11] Ensure the vessel is not sealed and add the solution slowly to control the rate of gas evolution.[12]
Troubleshooting Guide
Table 2: Common Issues Encountered During Quenching
| Problem | Probable Cause(s) | Solution(s) |
| Quench is too vigorous (strong exotherm, rapid gas evolution) | 1. Quenching agent added too quickly.2. Reaction mixture was not sufficiently cooled.3. Highly reactive species still present. | 1. Immediately stop the addition of the quenching agent.2. Ensure the cooling bath is effective.3. Add the quenching agent much more slowly (dropwise).[7]4. Consider diluting the reaction mixture with an inert solvent before quenching. |
| A solid/precipitate forms during the quench | 1. If quenching at low temperature with an aqueous solution, ice may have formed.[7]2. An inorganic salt has precipitated upon neutralization.3. The product or a byproduct is insoluble in the reaction mixture. | 1. Allow the mixture to warm to room temperature; ice should melt.[7]2. Add more solvent to dissolve the precipitate, or proceed to workup and remove the solid by filtration.3. This is common and can be addressed during the workup and purification steps. |
| An emulsion forms during aqueous workup | 1. The organic and aqueous layers have similar densities.2. Finely suspended particles are stabilizing the emulsion.[11] | 1. Add brine (saturated aqueous NaCl) to increase the ionic strength and density of the aqueous layer.[11]2. Allow the mixture to stand for an extended period.3. Gently swirl the separatory funnel instead of shaking vigorously.[11]4. Filter the entire mixture through a pad of Celite. |
| The reaction does not seem to be quenched (e.g., color persists) | 1. Insufficient amount of quenching agent was added.2. The quenching agent is not reactive enough for the species present. | 1. Add more of the quenching agent slowly until the reaction is complete (e.g., color change ceases).2. Consider using a more reactive quenching agent (e.g., water instead of alcohol, if safe to do so). |
Experimental Protocols
Protocol 1: Standard Aqueous Quench (for neutral or mildly reactive mixtures)
This protocol is suitable for reactions where the remaining reagents are not expected to react violently with water.
-
Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C with stirring.
-
Addition: Using an addition funnel or a syringe, add the selected aqueous quenching agent (e.g., water, saturated NaHCO₃, or saturated NH₄Cl) dropwise to the cooled, stirring reaction mixture.
-
Monitoring: Carefully monitor the internal temperature and watch for any gas evolution. Maintain a slow addition rate to keep the temperature below a safe threshold (e.g., < 20 °C).[7]
-
Completion: Once the addition is complete and any initial exotherm or gas evolution has subsided, remove the cooling bath.
-
Warm-up: Allow the mixture to slowly warm to room temperature while continuing to stir for at least 30 minutes to ensure the quench is complete.
-
Workup: Proceed with the standard aqueous workup procedure (extraction, washing, drying).[13]
Protocol 2: Step-Down Quenching Protocol (for highly reactive reagents)
This protocol is recommended for quenching reactions containing pyrophoric or highly water-reactive reagents (e.g., organolithiums, hydrides).
-
Dilution & Cooling: Ensure the reaction is under an inert atmosphere (e.g., Nitrogen or Argon). Dilute the reaction mixture with a dry, inert solvent (e.g., THF, toluene) if necessary. Cool the flask to 0 °C in an ice-water bath.
-
First Quench (Alcohol): Slowly and dropwise, add a less reactive alcohol such as isopropanol.[8] Monitor for gas evolution and temperature changes. Continue adding until the reaction appears to subside.
-
Second Quench (Water): After the initial quench with alcohol is complete, begin the slow, dropwise addition of water.[10] Even after adding alcohol, the mixture can still react vigorously with water, so extreme caution is necessary.[10]
-
Completion & Warm-up: Once the water addition is complete and the reaction is quiescent, remove the cooling bath and allow the mixture to stir and warm to room temperature.
-
Workup: The reaction is now safe for a standard aqueous workup.
Caption: A safer, two-step quenching protocol for reactive reagents.
Data Presentation: Quenching Agent Selection
Table 3: Comparison of Common Quenching Agents
| Quenching Agent | Primary Use Case | Advantages | Potential Hazards / Disadvantages |
| Water (H₂O) | General purpose quench for non-water-reactive species. | Inexpensive, readily available, effective at hydrolyzing many reagents. | Can react violently with pyrophorics and water-reactive metals/hydrides. Can form ice at low temperatures.[7] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing acidic reaction mixtures. | Mild base, readily available. | Produces CO₂ gas, which can cause foaming and pressure buildup if added too quickly. |
| Saturated Ammonium Chloride (NH₄Cl) | Neutralizing basic reaction mixtures, particularly those containing organometallic reagents. | Mildly acidic, effective at hydrolyzing metal alkoxides without being strongly acidic. | Can form insoluble metal hydroxides. |
| Isopropanol / Ethanol | Pre-quenching highly reactive reagents before the addition of water. | Less reactive than water, allowing for more controlled quenching of pyrophorics.[8] | Flammable. Adds an additional solvent that may need to be removed later. |
| Saturated Sodium Bisulfite (NaHSO₃) | Quenching mild oxidizing agents (e.g., residual iodine, MnO₂).[14] | Effective reducing agent. | Can generate SO₂ gas if the solution becomes acidic. |
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 1423 - this compound [inchem.org]
- 5. nj.gov [nj.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. youtube.com [youtube.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Incompatible reagents and materials with 1-Chloro-1-nitropropane
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-Chloro-1-nitropropane, with a focus on its chemical incompatibilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a colorless liquid with an unpleasant, irritating odor. It is classified as a reactive chemical and an explosion hazard.[1] Key hazards include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] Higher exposures can lead to serious health effects, including pulmonary edema, and potential damage to the liver, kidneys, and heart.[1] It is also sensitive to heat and can be explosive under certain conditions.[3][4]
Q2: What are the main categories of reagents that are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1][5][6] It is also known to attack some forms of plastics, rubber, and coatings.[3][4][7]
Q3: Can I store this compound with common laboratory acids like hydrochloric acid?
A3: No, it is crucial to store this compound separately from strong acids such as hydrochloric, sulfuric, and nitric acid.[1] Mixing can lead to a hazardous reaction.
Q4: What are some examples of oxidizing agents I should avoid mixing with this compound?
A4: A wide range of oxidizing agents are incompatible and can cause a violent reaction. Examples include perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[1]
Q5: Are there any specific storage conditions I need to be aware of?
A5: Yes, store this compound in tightly closed containers in a cool, well-ventilated area, away from heat and sources of ignition like open flames or sparks.[1][2] Due to its combustible nature, if used above 62°C, a closed system with explosion-proof electrical equipment is recommended.[2][3]
Troubleshooting Guide
Scenario 1: I accidentally mixed this compound with an unknown substance, and the container is becoming warm.
-
Problem: An exothermic reaction is likely occurring due to chemical incompatibility. This compound is sensitive to heat, and this situation could lead to an explosion.[3][4]
-
Solution:
-
Immediately evacuate the area and alert your safety officer.
-
If it is safe to do so from a distance, cool the container with a water spray.[6]
-
Do not attempt to handle the container directly.
-
Scenario 2: I've noticed that the plastic container holding this compound appears to be degrading.
-
Problem: this compound is known to attack some plastics, rubbers, and coatings.[3][4][7] This can lead to a loss of containment and a potential spill.
-
Solution:
-
Wearing appropriate personal protective equipment (chemical-resistant gloves, safety goggles), carefully transfer the this compound to a compatible container (e.g., glass or another resistant material).
-
Inspect storage containers regularly for any signs of degradation.
-
Scenario 3: A spill of this compound has occurred in the lab.
-
Problem: Spilled this compound presents an inhalation and contact hazard, and its vapors can form explosive mixtures with air above 62°C.[6]
-
Solution:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wearing a chemical protection suit with a self-contained breathing apparatus, collect the leaking liquid in sealable containers.[6]
-
Absorb the remaining liquid with sand or another inert absorbent. Do not use combustible materials like cellulose-based absorbents.[4][6]
-
Dispose of the waste according to local regulations.[6]
-
Incompatible Materials Summary
| Incompatible Material Category | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine | Violent reaction, risk of fire and explosion. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Hazardous reaction. |
| Certain Plastics, Rubbers, and Coatings | To be determined by specific compatibility testing. | Degradation of the material, leading to loss of containment.[3][4][7] |
| Heat and Ignition Sources | Open flames, sparks, hot surfaces. | Increased risk of fire and explosion; the substance is sensitive to heat and may be explosive.[1][3][4] |
Experimental Protocols
Protocol: Chemical Compatibility Spot Test
This protocol provides a general guideline for assessing the compatibility of this compound with container materials. This should be performed on a small scale in a controlled environment, such as a fume hood.
-
Objective: To visually assess the short-term compatibility of this compound with a specific plastic, rubber, or coating.
-
Materials:
-
Small sample of the material to be tested (e.g., a 1x1 cm piece of plastic).
-
This compound.
-
Glass petri dish or other inert container.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
-
Procedure:
-
Place the material sample in the center of the glass petri dish.
-
Carefully apply a few drops of this compound directly onto the surface of the material.
-
Cover the petri dish (e.g., with a watch glass) to minimize evaporation.
-
Observe the material for any immediate changes, such as swelling, discoloration, dissolving, or crazing.
-
Continue to observe the material periodically over 24 hours for any delayed reactions.
-
Record all observations.
-
-
Interpretation: Any visible change in the material suggests incompatibility. It is recommended to use materials that show no signs of degradation.
Visualizations
Caption: Logical relationships of incompatible reagents and conditions with this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CDC - this compound - International Chemical Safety Cards - NIOSH [med.iiab.me]
- 6. ICSC 1423 - this compound [inchem.org]
- 7. This compound | 600-25-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-1-nitropropane and 1-Bromo-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, yields, and kinetics. Halogenated nitroalkanes are versatile intermediates, and the choice of the halogen atom can significantly influence their reactivity. This guide provides an objective comparison of the chemical reactivity of 1-chloro-1-nitropropane and 1-bromo-1-nitropropane (B1615843), supported by established chemical principles and extrapolated experimental data. While direct comparative kinetic studies on these specific molecules are scarce in the literature, this guide leverages fundamental concepts of organic chemistry to predict their relative performance in common reaction types.
Executive Summary
It is well-established that alkyl bromides are generally more reactive than their corresponding alkyl chlorides in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This increased reactivity is primarily attributed to two factors: the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. Consequently, 1-bromo-1-nitropropane is expected to be a more reactive substrate than this compound under identical reaction conditions.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1-bromo-1-nitropropane is presented below. These properties are essential for designing reaction setups and understanding the behavior of these compounds in different solvent systems.
| Property | This compound | 1-Bromo-1-nitropropane |
| CAS Number | 600-25-9[1][2] | 5447-96-1 |
| Molecular Formula | C₃H₆ClNO₂[1][2] | C₃H₆BrNO₂ |
| Molecular Weight | 123.54 g/mol [1] | 167.99 g/mol |
| Boiling Point | 141-143 °C[1] | ~163 °C |
| Density | 1.209 g/cm³[1] | ~1.609 g/cm³ |
| Solubility in Water | 1 to 5 mg/mL at 22 °C | Data not available |
| Appearance | Colorless liquid[1] | Data not available |
| Odor | Unpleasant[1] | Data not available |
Reactivity Comparison: Theoretical Framework and Experimental Analogs
The reactivity of 1-halo-1-nitropropanes is dictated by the nature of the halogen (the leaving group), the presence of the electron-withdrawing nitro group, the substrate structure (primary), and the reaction conditions (nucleophile/base, solvent, temperature).
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the halogen atom by a nucleophile.
-
SN2 Mechanism: As primary haloalkanes, both this compound and 1-bromo-1-nitropropane are expected to favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. The rate of an SN2 reaction is sensitive to the ability of the leaving group to depart. Since bromide is a better leaving group than chloride, 1-bromo-1-nitropropane will undergo SN2 reactions at a significantly faster rate than this compound.
-
SN1 Mechanism: The SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary haloalkanes due to the instability of the primary carbocation. However, the presence of the α-nitro group can influence this pathway. While direct evidence is lacking, the general principles of carbocation stability suggest that SN1 reactions would be slow for both compounds.
Elimination Reactions (E1 and E2)
Elimination reactions, which lead to the formation of an alkene, are often in competition with substitution reactions.
-
E2 Mechanism: The E2 mechanism is a concerted, one-step process that requires a strong base. The rate of the E2 reaction is also dependent on the C-X bond strength and the leaving group's ability. Therefore, 1-bromo-1-nitropropane is expected to undergo E2 elimination more readily than this compound.
-
E1 Mechanism: The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. As with SN1, this pathway is less likely for these primary substrates.
An analogous experimental result supporting this reactivity trend is the reaction of 1-halobutanes with sodium nitrite. Under identical conditions, 1-bromobutane (B133212) gives a 57% yield of 1-nitrobutane, while 1-chlorobutane (B31608) shows no reaction. This demonstrates the significantly lower reactivity of the alkyl chloride compared to the alkyl bromide in a nucleophilic substitution reaction.
Experimental Protocols: A Representative Reaction
The following is a representative experimental protocol for a comparative study of the E2 elimination reaction of this compound and 1-bromo-1-nitropropane with sodium ethoxide. This protocol is adapted from procedures for similar haloalkanes.
Objective: To compare the relative reaction rates of this compound and 1-bromo-1-nitropropane in an E2 elimination reaction.
Reaction: CH₃CH₂CH(X)NO₂ + NaOCH₂CH₃ → CH₃CH=CHNO₂ + NaX + CH₃CH₂OH (where X = Cl or Br)
Materials:
-
This compound
-
1-Bromo-1-nitropropane
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
Heating mantles
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (2.3 g, 100 mmol) in small portions. The reaction is exothermic and generates hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium ethoxide.
-
Reaction Setup: Set up two parallel reactions. In two separate dry round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer, place 50 mL of the freshly prepared sodium ethoxide solution.
-
Addition of Haloalkane: To one flask, add this compound (50 mmol) dropwise at room temperature. To the second flask, add 1-bromo-1-nitropropane (50 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat both reaction mixtures to reflux and maintain for a set period (e.g., 2 hours). Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the product, 1-nitroprop-1-ene.
-
Work-up: After the reaction period, cool the mixtures to room temperature and carefully quench with saturated aqueous NH₄Cl (40 mL).
-
Extraction: Transfer each mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the filtrates using a rotary evaporator.
-
Analysis: Analyze the crude products by GC-MS to determine the final conversion and yield for each reaction. The relative rates can be determined by comparing the percentage of starting material consumed over time.
Mandatory Visualization
Caption: Factors determining the higher reactivity of 1-bromo-1-nitropropane.
Caption: A generalized experimental workflow for substitution/elimination reactions.
Caption: Reaction coordinate diagram for SN2 reaction comparing Br and Cl leaving groups.
Conclusion
Based on fundamental principles of organic chemistry, 1-bromo-1-nitropropane is unequivocally the more reactive substrate compared to this compound in both nucleophilic substitution and elimination reactions. This is a direct consequence of the superior leaving group ability of the bromide ion and the weaker carbon-bromine bond. For synthetic applications where a higher reaction rate and milder conditions are desirable, 1-bromo-1-nitropropane would be the preferred starting material. The provided experimental protocol offers a framework for quantitatively confirming this reactivity difference in a laboratory setting.
References
A Comparative Analysis of 1-Chloro-1-nitropropane and 2-Chloro-2-nitropropane for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the isomeric compounds 1-Chloro-1-nitropropane and 2-Chloro-2-nitropropane, tailored for researchers, scientists, and professionals in drug development. The following sections will objectively compare their physicochemical properties, synthesis, reactivity, and toxicological profiles, supported by available experimental data.
Physicochemical Properties
This compound and 2-Chloro-2-nitropropane share the same molecular formula (C₃H₆ClNO₂) and molecular weight, yet their structural differences as primary and secondary chloronitroalkanes, respectively, lead to variations in their physical properties. A summary of these properties is presented in Table 1.
| Property | This compound | 2-Chloro-2-nitropropane |
| CAS Number | 600-25-9[1] | 594-71-8[2] |
| Molecular Formula | C₃H₆ClNO₂[1] | C₃H₆ClNO₂[2] |
| Molecular Weight | 123.54 g/mol [1] | 123.54 g/mol [2] |
| Appearance | Colorless liquid with an unpleasant odor[1] | Clear, colorless to slightly yellow liquid[2] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg[1] | 134 °C (273 °F) at 760 mmHg (decomposes)[2] |
| Flash Point | 62 °C (144 °F)[1] | 57 °C (135 °F)[2] |
| Density | 1.2 g/mL[1] | 1.197 g/mL at 20 °C[2] |
| Water Solubility | 1 to 5 mg/mL at 22 °C[1] | < 1 mg/mL at 21 °C[2] |
| Vapor Pressure | 5.8 mmHg at 25 °C[3] | 4.3 mmHg at 20 °C[4] |
| Refractive Index | 1.4251 at 20 °C[1] | 1.4378 at 19 °C[2] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound and 2-Chloro-2-nitropropane typically involves the chlorination of their corresponding nitroalkane precursors, 1-nitropropane (B105015) and 2-nitropropane (B154153).
-
This compound: The synthesis of 1-nitropropane can be achieved through the reaction of propane (B168953) with nitric acid in the vapor phase, which produces a mixture of nitroalkanes including 1-nitropropane.[5] Alternatively, 1-chloropropane (B146392) can be converted to 1-nitropropane using silver nitrite (B80452) (AgNO₂) via a nucleophilic substitution reaction.[6] The subsequent chlorination of 1-nitropropane would yield this compound.
-
2-Chloro-2-nitropropane: 2-Nitropropane is a major product of the vapor-phase nitration of propane.[7] It can also be synthesized by the direct nitration of 2-halopropanes with sodium nitrite.[7] The chlorination of 2-nitropropane then yields 2-chloro-2-nitropropane.
Experimental Protocol: General Chlorination of Nitroalkanes
A general procedure for the chlorination of a nitroalkane involves the reaction with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of a base or under UV irradiation to facilitate the reaction.
-
Preparation: The starting nitroalkane (1-nitropropane or 2-nitropropane) is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).
-
Reaction: The chlorinating agent is added dropwise or bubbled through the solution at a controlled temperature. For radical chlorination, the reaction mixture is exposed to UV light. For base-mediated chlorination, a base such as sodium hydroxide (B78521) is used to form the nitronate anion, which then reacts with the chlorinating agent.
-
Work-up: After the reaction is complete, the mixture is washed with water and a reducing agent solution (e.g., sodium bisulfite) to remove excess chlorinating agent.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product is purified by fractional distillation.
Reactivity
The reactivity of these isomers is influenced by the position of the chlorine and nitro groups.
-
This compound is a primary alkyl halide. It is expected to undergo nucleophilic substitution reactions primarily through an Sₙ2 mechanism.[8] The presence of the electron-withdrawing nitro group at the α-carbon can influence the reaction rate.
-
2-Chloro-2-nitropropane is a tertiary alkyl halide. It is more likely to undergo nucleophilic substitution through an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate.[8] Elimination reactions are also possible, especially in the presence of a strong base.
Both compounds are incompatible with strong oxidizing agents and may be sensitive to heat, potentially leading to explosive decomposition.[3] They can also attack some plastics, rubber, and coatings.
Toxicological Profile
The toxicological properties of this compound and 2-Chloro-2-nitropropane are of significant concern for researchers and drug development professionals. Available data on their acute toxicity are summarized in Table 2.
| Toxicity Metric | This compound | 2-Chloro-2-nitropropane |
| Probable Oral Lethal Dose (Human) | 50-500 mg/kg[1] | Not available |
| Oral LD₅₀ (Mouse) | Not available | 580 mg/kg[9] |
| Inhalation Toxicity | Harmful if inhaled[1] | Expected to have similar inhalation toxicity to this compound |
| Dermal Toxicity | Irritating to skin and eyes[10] | Harmful in contact with skin |
Genotoxicity and Metabolism
While specific genotoxicity data for the chlorinated derivatives is limited, studies on the parent nitroalkanes provide some insights. 2-Nitropropane has been shown to be a rat liver carcinogen and is genotoxic in various in vivo and in vitro assays.[11][12] It can induce DNA repair synthesis in rat liver cells.[11] In contrast, 1-nitropropane is considered non-carcinogenic in rodents and does not induce unscheduled DNA synthesis in the liver.[11]
The metabolism of nitroalkanes can proceed via oxidative denitrification, catalyzed by enzymes such as cytochrome P450. This process can lead to the formation of aldehydes or ketones and the release of nitrite.[9] It is plausible that the toxicity of these compounds is mediated by their metabolites and the induction of oxidative stress.
Signaling Pathways and Experimental Workflows
Due to the lack of specific studies on the signaling pathways affected by this compound and 2-Chloro-2-nitropropane, a generalized metabolic pathway for nitroalkanes is presented below. This pathway highlights the potential for the generation of reactive metabolites and subsequent cellular stress.
A typical experimental workflow for assessing the toxicity of these compounds would involve a series of in vitro and in vivo assays.
Conclusion
This compound and 2-Chloro-2-nitropropane, while isomeric, exhibit differences in their physicochemical properties, reactivity, and, based on data from their parent compounds, likely possess distinct toxicological profiles. The available data suggests that 2-Chloro-2-nitropropane and its precursor are of greater toxicological concern, with evidence of hepatotoxicity and genotoxicity for 2-nitropropane. However, a comprehensive comparative analysis is hampered by the lack of direct, side-by-side experimental studies. Further research is required to fully elucidate their comparative reactivity, mechanisms of toxicity, and to identify the specific signaling pathways they may modulate. Researchers and drug development professionals should exercise caution when handling these compounds, implementing appropriate safety measures, and consider the potential for significant toxicity.
References
- 1. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-2-nitropropane | C3H6ClNO2 | CID 11673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 6. Name the reagent used to convert a) 1 - chloropropane to 1 - nitropropane.. [askfilo.com]
- 7. nbinno.com [nbinno.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. Genotoxicity of 1- and 2-nitropropane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Spectroscopic Confirmation of 1-Chloro-1-nitropropane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-chloro-1-nitropropane with common nucleophiles, focusing on spectroscopic confirmation and comparison with alternative synthetic routes. The unique reactivity of this compound, stemming from the presence of both a halogen and a nitro group on the same carbon, makes it a versatile precursor for the synthesis of various functionalized nitroalkanes. Understanding the spectroscopic characteristics of its reaction products is crucial for reaction monitoring, purification, and structural elucidation.
Nucleophilic Substitution Reactions of this compound
This compound readily undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. This guide will focus on the reactions with sodium nitrite, sodium azide (B81097), and potassium cyanide, leading to the formation of 1,1-dinitropropane, 1-azido-1-nitropropane, and 1-cyano-1-nitropropane, respectively.
Reaction Workflow
Caption: General workflow for the synthesis and spectroscopic confirmation of this compound reaction products.
Product Comparison: Spectroscopic Data and Synthesis
This section details the spectroscopic data for the synthesized compounds and compares the direct substitution method with an alternative synthetic route.
Reaction with Sodium Nitrite: Formation of 1,1-Dinitropropane
Primary Synthesis: Nucleophilic substitution of this compound with sodium nitrite.
Alternative Synthesis: Oxidation of 1-nitropropane (B105015).
| Property | 1,1-Dinitropropane (from Substitution) | 1,1-Dinitropropane (from Oxidation) |
| Yield | Moderate to Good | Variable, depends on oxidizing agent |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.5-6.0 (m, 1H, CH(NO₂)₂), ~2.2-2.5 (m, 2H, CH₂), ~1.0-1.2 (t, 3H, CH₃) | δ (ppm): ~5.5-6.0 (m, 1H, CH(NO₂)₂), ~2.2-2.5 (m, 2H, CH₂), ~1.0-1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~110-120 (CH(NO₂)₂), ~25-30 (CH₂), ~10-15 (CH₃) | δ (ppm): ~110-120 (CH(NO₂)₂), ~25-30 (CH₂), ~10-15 (CH₃) |
| IR (cm⁻¹) | ~1580, 1340 (asymm. and symm. NO₂ stretch) | ~1580, 1340 (asymm. and symm. NO₂ stretch) |
| Mass Spec (m/z) | M⁺ not typically observed. Fragments corresponding to loss of NO₂. | M⁺ not typically observed. Fragments corresponding to loss of NO₂. |
Reaction with Sodium Azide: Formation of 1-Azido-1-nitropropane
Primary Synthesis: Nucleophilic substitution of this compound with sodium azide.
Alternative Synthesis: Oxidative coupling of the anion of 1-nitropropane with azide ion[1].
| Property | 1-Azido-1-nitropropane (from Substitution) | 1-Azido-1-nitropropane (from Oxidative Coupling)[1] |
| Yield | Good | Good[1] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.8-5.2 (m, 1H, CH(N₃)NO₂), ~2.0-2.3 (m, 2H, CH₂), ~0.9-1.1 (t, 3H, CH₃) | δ (ppm): Similar shifts expected. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~90-100 (CH(N₃)NO₂), ~28-33 (CH₂), ~8-12 (CH₃) | δ (ppm): Similar shifts expected. |
| IR (cm⁻¹) | ~2100 (N₃ stretch), ~1560, 1350 (asymm. and symm. NO₂ stretch) | ~2100 (N₃ stretch), ~1560, 1350 (asymm. and symm. NO₂ stretch) |
| Mass Spec (m/z) | M⁺ may be weak or absent. Characteristic loss of N₂ from the azide group. | M⁺ may be weak or absent. Characteristic loss of N₂ from the azide group. |
Reaction with Potassium Cyanide: Formation of 1-Cyano-1-nitropropane
Primary Synthesis: Nucleophilic substitution of this compound with potassium cyanide.
Alternative Synthesis: Not well-established for this specific compound, but could potentially involve cyanation of a corresponding α-nitro sulfone or a related derivative.
| Property | 1-Cyano-1-nitropropane (from Substitution) | 1-Cyano-1-nitropropane (Alternative Synthesis) |
| Yield | Moderate | N/A |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.0-5.4 (m, 1H, CH(CN)NO₂), ~2.1-2.4 (m, 2H, CH₂), ~1.0-1.2 (t, 3H, CH₃) | N/A |
| ¹³C NMR (CDCl₃) | δ (ppm): ~115-120 (CN), ~80-90 (CH(CN)NO₂), ~26-31 (CH₂), ~9-13 (CH₃) | N/A |
| IR (cm⁻¹) | ~2250 (CN stretch), ~1570, 1360 (asymm. and symm. NO₂ stretch) | N/A |
| Mass Spec (m/z) | M⁺ may be observed. Fragmentation may involve loss of NO₂ or CN. | N/A |
Experimental Protocols
General Procedure for Nucleophilic Substitution on this compound
Caption: A generalized experimental workflow for the nucleophilic substitution reactions of this compound.
Detailed Protocol for the Synthesis of 1-Azido-1-nitropropane:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-azido-1-nitropropane.
Detailed Protocol for the Synthesis of 1-Cyano-1-nitropropane:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add potassium cyanide (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining cyanide salts.
-
Dry the organic layer and concentrate to yield the crude product, which can be further purified by distillation or chromatography.
Conclusion
The nucleophilic substitution of this compound provides a direct and efficient route to a variety of α-functionalized nitropropanes. The spectroscopic data presented in this guide serve as a valuable resource for the identification and characterization of these products. While alternative synthetic methods exist for some of these compounds, the direct substitution of this compound often offers a more straightforward approach. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific reaction conditions required. This comparative guide provides researchers with the necessary information to make informed decisions in the synthesis and characterization of these valuable chemical intermediates.
References
A Comparative Guide to Validating the Purity of Synthesized 1-Chloro-1-nitropropane
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation process. This guide provides a comprehensive comparison of analytical methods for determining the purity of 1-Chloro-1-nitropropane, complete with experimental protocols and data interpretation.
Comparison of Analytical Methods for Purity Determination
The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the desired level of accuracy. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[1][2][3] The Flame Ionization Detector (FID) then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of analyte.[1]
-
Advantages: GC-FID is a robust and widely used technique known for its high resolution, sensitivity to organic compounds, and quantitative accuracy. It is particularly well-suited for volatile and thermally stable compounds like this compound.[4]
-
Limitations: This method is not suitable for non-volatile or thermally labile impurities. While it provides excellent quantitative data, it does not offer structural information for impurity identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5][6] For a compound like this compound, a reversed-phase C18 column is often employed.[7][8] The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.
-
Advantages: HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. It is highly reproducible and can be used for both qualitative and quantitative analysis.
-
Limitations: The analyte must possess a UV chromophore for detection. The sensitivity can be lower than GC-FID for some compounds, and the resolution may be less effective for certain volatile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR and ¹³C NMR are the most common types used for organic compounds.[4]
-
Advantages: NMR is one of the most powerful techniques for structural elucidation and can be used to identify and quantify impurities without the need for a reference standard for each impurity (using a qualified internal standard). It provides unambiguous structural information.
-
Limitations: NMR has relatively low sensitivity compared to chromatographic methods, making it less suitable for detecting trace-level impurities. The sample must be soluble in a suitable deuterated solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2][5] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.[2]
-
Advantages: This technique offers both high-resolution separation and definitive identification of the main compound and its impurities by comparing their mass spectra to library databases.[9][10] It is highly sensitive and specific.
-
Limitations: Similar to GC-FID, it is limited to volatile and thermally stable compounds. The instrumentation is more complex and expensive than standalone GC or HPLC systems.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.
| Analytical Method | Parameter | Reference Standard (99.9%) | Synthesized Sample | Interpretation |
| GC-FID | Retention Time | 5.42 min | 5.42 min | The retention time of the main peak matches the standard. |
| Purity (Area %) | 99.9% | 97.5% | The sample shows a lower purity with minor impurity peaks. | |
| HPLC-UV | Retention Time | 4.15 min | 4.15 min | The retention time of the main peak matches the standard. |
| Purity (Area %) | 99.9% | 97.8% | The purity is consistent with GC-FID results. | |
| ¹H NMR | Chemical Shift (ppm) | δ 4.36 (t), 2.03 (m), 1.03 (t) | δ 4.36 (t), 2.03 (m), 1.03 (t) | The chemical shifts are consistent with the structure of this compound. |
| Integration | 1:2:3 | 1:2:3 | The proton ratio is correct for the target molecule. | |
| Purity (qNMR) | >99.8% | 97.2% | Quantitative NMR indicates the presence of impurities. | |
| GC-MS | Retention Time | 5.42 min | 5.42 min | The retention time of the main peak is confirmed. |
| Molecular Ion (m/z) | 123.01 | 123.01 | The molecular ion confirms the molecular weight of the compound.[4] | |
| Key Fragments (m/z) | 77, 49, 29 | 77, 49, 29 | The fragmentation pattern matches the reference. | |
| Identified Impurities | None | Isomer at RT 5.60 min (m/z 123.01) | An isomeric impurity (e.g., 1-chloro-2-nitropropane) is detected. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 10 mg of the synthesized this compound in 1 mL of dichloromethane.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the synthesized this compound in 10 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.
¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized sample in 0.7 mL of CDCl₃.
-
Parameters:
-
Acquisition time: 4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and determine the chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Conditions: Use the same column and temperature program as described for GC-FID.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.
Mandatory Visualization: Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
Interpretation of Results
A comprehensive purity assessment relies on the convergence of data from multiple analytical techniques.
-
Chromatographic Purity: Both GC-FID and HPLC-UV should show a single major peak corresponding to this compound. The area percentage of this peak provides a quantitative measure of purity. Any additional peaks indicate the presence of impurities.
-
Structural Confirmation: ¹H NMR spectroscopy is essential for confirming the chemical structure. The observed chemical shifts, splitting patterns, and integration ratios must align with the expected structure of this compound. Deviations or extra peaks in the spectrum suggest impurities.
-
Impurity Identification: GC-MS is the definitive tool for identifying volatile impurities. By comparing the mass spectrum of an unknown peak to a spectral library, the identity of byproducts, isomers, or residual starting materials can often be determined.
Conclusion
For a thorough and reliable validation of synthesized this compound purity, a multi-faceted approach is recommended. GC-FID and HPLC-UV provide excellent quantitative data, while NMR spectroscopy offers essential structural confirmation. The use of GC-MS is highly advised for the definitive identification of any detected impurities. By cross-validating the results from these methods, researchers can confidently ascertain the purity of their synthesized compound, ensuring the integrity of their subsequent experiments and development processes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. teledynelabs.com [teledynelabs.com]
- 4. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. epa.gov [epa.gov]
- 9. 1-Chloro-2-nitropropane | C3H6ClNO2 | CID 17044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propane, 1-chloro-2-nitro- [webbook.nist.gov]
A Comparative Analysis of 1-Chloro-1-nitropropane and Enones as Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, the strategic selection of a Michael acceptor is paramount for the development of targeted covalent inhibitors and chemical probes. This guide provides an objective comparison between 1-chloro-1-nitropropane, a less conventional electrophile, and enones, a widely utilized class of Michael acceptors. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Introduction to Michael Acceptors
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis and a key mechanism for the formation of covalent bonds in biological systems. The reactivity of Michael acceptors is a critical parameter, influencing reaction kinetics, selectivity, and off-target effects in a biological context. Enones, containing a ketone conjugated to an alkene, are a well-established and extensively studied class of Michael acceptors. In contrast, this compound represents a nitroalkane derivative, offering a different electronic and steric profile as an electrophile.
Reactivity and Performance Comparison
The reactivity of a Michael acceptor is intrinsically linked to the electron-withdrawing capacity of its activating group, which polarizes the β-carbon, making it susceptible to nucleophilic attack. For enones, the carbonyl group serves this role, while for this compound, both the nitro group and the chlorine atom contribute to the electrophilicity of the α-carbon, which in this case acts as the electrophilic center in a nucleophilic substitution-like reaction that can be conceptually compared to a Michael addition.
| Parameter | This compound | Enone (e.g., Chalcone) |
| Electrophilic Center | α-carbon | β-carbon |
| Activating Groups | Nitro (-NO2), Chloro (-Cl) | Carbonyl (C=O) |
| Reaction with Thiols | Forms a thioether linkage with displacement of the chloride. | Forms a thioether linkage via conjugate addition. |
| Relative Reactivity | Data is sparse for direct comparison. The nitro and chloro groups provide strong activation. | Reactivity can be tuned by substituents on the aromatic rings of chalcone (B49325). Generally considered a soft electrophile. |
| Common Nucleophiles | Thiols, amines, carbanions | Thiols (e.g., cysteine), amines (e.g., lysine), carbanions |
| Reported Yields | Yields are substrate and condition dependent. | Yields are generally high with appropriate nucleophiles and catalysts. |
Note: The direct comparison of quantitative data such as reaction rates (k) or half-lives (t1/2) is challenging due to the limited availability of studies performing a head-to-head comparison of this compound and enones under identical experimental conditions. The data presented here is a qualitative summary based on the general reactivity principles of these classes of compounds.
Experimental Protocols
The following are representative experimental protocols for the Michael addition of a thiol to an enone and the reaction of a thiol with this compound. These protocols are intended to be general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: Michael Addition of a Thiol to an Enone (Chalcone)
Objective: To synthesize a β-thioether derivative from chalcone and a thiol nucleophile.
Materials:
-
Chalcone (1 equivalent)
-
Thiol (e.g., benzyl (B1604629) mercaptan, 1.1 equivalents)
-
Base catalyst (e.g., triethylamine, 0.1 equivalents)
-
Solvent (e.g., dichloromethane, ethanol, or a protic solvent to facilitate proton transfer)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve chalcone in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the thiol to the solution and stir for 5 minutes at room temperature.
-
Add the base catalyst dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-thioether.
Protocol 2: Reaction of a Thiol with this compound
Objective: To synthesize a thioether derivative from this compound and a thiol nucleophile.
Materials:
-
This compound (1 equivalent)
-
Thiol (e.g., thiophenol, 1.1 equivalents)
-
Base (e.g., sodium hydroxide (B78521) or potassium carbonate, 1.2 equivalents)
-
Solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the thiol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution and stir for 10-15 minutes to form the thiolate anion.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the desired thioether.
Visualization of Key Processes
Experimental Workflow for a Generic Michael Addition
Caption: A generalized workflow for a typical Michael addition reaction.
The Keap1-Nrf2 Signaling Pathway: A Target for Michael Acceptors
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Covalent modification of cysteine residues in the Keap1 protein by Michael acceptors is a key mechanism for activating this protective pathway.
Caption: Activation of the Nrf2 pathway by a Michael acceptor.
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic species, such as enones, can covalently modify reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.
Applications in Drug Development
The ability of Michael acceptors to form covalent bonds with specific protein targets has been harnessed in the development of a number of approved drugs. Enone-containing molecules are prevalent in this space, targeting a range of diseases from cancer to autoimmune disorders. The reactivity of the enone is a key design element, balancing target engagement with off-target toxicity.
While this compound is not as widely explored in drug discovery, its potential as a tunable electrophile warrants consideration. The presence of two activating groups could offer a unique reactivity profile. However, the potential for the release of chloride and the inherent reactivity of the nitro group would need to be carefully evaluated for toxicological implications.
Conclusion
Enones represent a well-validated and versatile class of Michael acceptors with a wealth of supporting literature and a proven track record in drug development. Their reactivity can be finely tuned through synthetic modification, allowing for the optimization of potency and selectivity.
This compound, on the other hand, is a more novel and less characterized Michael acceptor. While its dual activating groups suggest significant reactivity, a thorough investigation of its reaction kinetics, target selectivity, and metabolic fate is required to fully assess its potential in drug discovery and chemical biology. Researchers exploring novel electrophilic warheads may find this compound to be an interesting starting point, but should proceed with a comprehensive evaluation of its properties. For applications requiring a well-understood and readily tunable Michael acceptor, enones remain the more established and predictable choice.
In-depth Analysis of 1-Chloro-1-nitropropane Reaction Kinetics: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for predicting reaction outcomes, optimizing process conditions, and designing novel synthetic pathways. This guide provides a comprehensive analysis of the reaction kinetics of 1-Chloro-1-nitropropane, offering a comparative perspective against alternative compounds and supported by theoretical principles and available experimental data for analogous substrates.
This compound is a unique substrate possessing two electron-withdrawing groups, a chloro and a nitro group, on the same carbon atom. This structural feature significantly influences its reactivity, making it susceptible to both nucleophilic substitution and elimination reactions. The presence of the nitro group, in particular, enhances the acidity of the α-proton, opening up pathways involving carbanionic intermediates.
Competing Reaction Pathways: Nucleophilic Substitution vs. Elimination
The primary reaction pathways for this compound in the presence of a nucleophile/base are nucleophilic substitution (SN) and elimination (E). The competition between these pathways is dictated by several factors, including the nature of the substrate, the strength and steric bulk of the nucleophile/base, the solvent, and the temperature.
A general overview of these competing pathways is illustrated below:
Figure 1: Competing nucleophilic substitution and elimination pathways for this compound.
Nucleophilic Substitution Reactions (SN)
Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism.
-
SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Given that this compound is a secondary halide, the SN2 pathway is sterically hindered to some extent.
-
SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a carbocation intermediate after the leaving group departs. The rate-determining step is the formation of this carbocation. The presence of the electron-withdrawing nitro group would destabilize an adjacent carbocation, making the SN1 pathway less likely compared to simple secondary alkyl halides.
Elimination Reactions (E)
Elimination reactions of this compound lead to the formation of 1-nitropropene. These reactions can occur via E1, E2, or E1cb mechanisms.
-
E2 Mechanism: This is a bimolecular, one-step process where the base abstracts a proton from the β-carbon simultaneously with the departure of the chloride leaving group from the α-carbon. The rate is dependent on both the substrate and base concentrations. The strong electron-withdrawing effect of the nitro group increases the acidity of the β-protons, favoring the E2 pathway, especially with strong, sterically hindered bases.
-
E1 Mechanism: This is a unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. As mentioned, the destabilizing effect of the nitro group on the carbocation makes this pathway less probable.
-
E1cb Mechanism: This is a two-step elimination reaction that proceeds via a carbanion intermediate. The strong electron-withdrawing nitro group significantly acidifies the α-proton. In the presence of a base, this proton can be removed to form a stabilized carbanion (a nitronate anion). The subsequent expulsion of the leaving group from this intermediate leads to the elimination product. This pathway is particularly plausible for substrates like this compound due to the stability of the nitronate intermediate.
The workflow for determining the dominant reaction mechanism is outlined below:
Figure 2: Workflow for the determination of the reaction mechanism of this compound.
Comparative Kinetic Analysis
Due to a lack of specific experimental kinetic data for this compound in the available literature, a direct quantitative comparison is challenging. However, we can infer its reactivity by comparing it with related compounds.
| Compound | Reaction Type | Key Factors Influencing Rate | Expected Relative Rate Compared to this compound |
| 1-Chloropropane | SN2/E2 | Less acidic β-protons, less sterically hindered than this compound for SN2. | Slower for E2 due to less acidic protons. Faster for SN2 due to less steric hindrance and no destabilizing inductive effect on the transition state. |
| 1-Nitropropane | Acid-catalyzed Hydrolysis | The rate is dependent on the acid concentration and the stability of the protonated intermediate. | The presence of the α-chloro group in this compound is expected to influence the rate of hydrolysis through inductive effects. |
| 2-Chloropropane | SN1/SN2/E1/E2 | Secondary halide, can undergo all four mechanisms depending on conditions. | Slower for SN1/E1 due to the destabilizing effect of the nitro group in the analogous this compound. Rates for SN2/E2 would be influenced by the steric and electronic effects of the nitro group. |
| 2-Bromo-2-nitropropane | SN1/E1 | Better leaving group (bromide vs. chloride). Tertiary substrate. | Likely to be more reactive, especially in SN1/E1 type reactions, due to the better leaving group and tertiary nature, though the nitro group still has a destabilizing effect on the carbocation. |
Table 1: Qualitative Comparison of Reaction Kinetics.
Experimental Protocols for Kinetic Analysis
To obtain quantitative data for the reaction kinetics of this compound, the following experimental protocols can be employed.
General Protocol for Kinetic Measurements
-
Reactant Preparation: Prepare standard solutions of this compound and the chosen nucleophile/base in a suitable solvent. The solvent should be inert and capable of dissolving all reactants.
-
Temperature Control: Maintain a constant temperature throughout the experiment using a thermostated water bath or a similar device.
-
Reaction Initiation: Initiate the reaction by mixing the reactant solutions. For pseudo-first-order kinetics, the nucleophile/base is typically used in large excess (at least 10-fold) compared to this compound.
-
Monitoring Reaction Progress: The concentration of this compound or the formation of a product can be monitored over time using various analytical techniques.
-
Data Analysis: The rate constants are determined by plotting the concentration data versus time and fitting the data to the appropriate integrated rate law.
The general workflow for a kinetic experiment is depicted below:
Figure 3: General experimental workflow for studying the reaction kinetics of this compound.
Specific Analytical Techniques
-
Gas Chromatography (GC): This technique is suitable for monitoring the disappearance of the volatile this compound and the appearance of the elimination product, 1-nitropropene. Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by rapid cooling or addition of an acid/base), and injected into the GC.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the concentrations of both the reactant and the products, particularly if they are not sufficiently volatile for GC.
-
Spectroscopy (UV-Vis or NMR): If the reactants or products have distinct spectroscopic signatures, UV-Vis or NMR spectroscopy can be used for real-time monitoring of the reaction progress without the need for sampling. For example, the formation of a conjugated system in the elimination product might be observable by UV-Vis spectroscopy.
Conclusion
The reaction kinetics of this compound are governed by a complex interplay of competing nucleophilic substitution and elimination pathways. The presence of both a chloro and a nitro group on the α-carbon creates a unique electronic and steric environment that influences the predominant reaction mechanism. While specific experimental kinetic data for this compound is scarce, a qualitative understanding of its reactivity can be achieved by applying fundamental principles of physical organic chemistry and by comparing its structure to that of analogous haloalkanes and nitroalkanes. The E2 and E1cb elimination pathways are expected to be significant, particularly with strong bases, due to the acidity of the protons adjacent to the nitro group. Further experimental investigation using the detailed protocols outlined in this guide is necessary to obtain quantitative kinetic parameters and to fully elucidate the reaction mechanisms of this interesting and reactive molecule.
A Comparative Guide to Isomeric Purity Assessment of Chloronitropropanes
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a critical aspect of quality control and regulatory compliance. Chloronitropropanes, which can exist as various structural and stereo-isomers, require robust analytical methodologies to ensure the correct isomer is present and to quantify any impurities. This guide provides a comparative overview of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each analytical technique in the context of chloronitropropane isomer analysis. These values are representative and may vary depending on the specific isomers, instrumentation, and laboratory conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Isomer Separation | Excellent for volatile positional isomers. Chiral GC columns can separate enantiomers. | Effective for positional isomers. Chiral stationary phases are required for enantiomers. | Can distinguish between isomers based on different chemical environments of nuclei. |
| Resolution | High to very high, especially with capillary columns. | Good to excellent, dependent on column chemistry and mobile phase. | Varies; can be excellent for distinguishing structural isomers. May require chiral solvating agents for enantiomers. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[1][2] | Low to moderate (µg/mL to ng/mL range).[3][4] | Higher than chromatographic methods (mg/mL to µg/mL range).[5] |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range).[1][2] | Low to moderate (µg/mL to ng/mL range).[3][4] | Higher than chromatographic methods (mg/mL to µg/mL range).[5] |
| Analysis Time | Relatively fast (10-30 minutes per sample). | Moderate (15-45 minutes per sample). | Fast for routine spectra (minutes), but can be longer for complex experiments. |
| Sample Preparation | Derivatization may be required for polar analytes. | Generally straightforward; sample needs to be soluble in the mobile phase. | Simple dissolution in a deuterated solvent. |
| Quantitative Accuracy | High, especially with isotope-labeled internal standards. | High with proper calibration. | Excellent for quantification of major components.[6] |
| Structural Information | Provides mass fragmentation patterns for identification. | Limited structural information from the chromatogram alone. | Provides detailed structural information for unambiguous identification.[7][8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like chloronitropropanes.[10][11]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the chloronitropropane sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
If necessary, perform a serial dilution to bring the concentration within the calibration range of the instrument.
-
For trace analysis, derivatization may be employed to improve volatility and thermal stability, though it is often not necessary for chloronitropropanes.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. For chiral separations, a cyclodextrin-based chiral column would be used.[12]
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Data Acquisition: Full scan mode.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted for the separation of a wide range of compounds, including positional isomers of chloronitropropanes.[13][14] For enantiomeric separation, a chiral stationary phase is necessary.[15][16][17]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the chloronitropropane sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: For positional isomers, a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a phenyl-hexyl column for alternative selectivity.[18] For enantiomers, a chiral column such as a Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of isomers.[7][8][9] It provides quantitative information based on the signal intensity being directly proportional to the number of nuclei.[6]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chloronitropropane sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
For enantiomeric purity assessment where the enantiomers are not distinguishable in the standard NMR spectrum, a chiral solvating agent can be added to induce chemical shift differences.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Mandatory Visualization
Caption: Experimental workflow for isomeric purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. news-medical.net [news-medical.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. gcms.cz [gcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternative Reagents for 1-Chloro-1-nitropropane in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of reagents is paramount to achieving desired molecular complexity with efficiency and safety. 1-Chloro-1-nitropropane, a member of the versatile nitroalkane family, serves as a valuable building block, particularly in carbon-carbon bond-forming reactions. However, a thorough evaluation of alternative reagents is crucial for optimizing synthetic routes, improving safety profiles, and expanding the synthetic toolbox. This guide provides an objective comparison of this compound with its alternatives in key organic transformations, supported by experimental data and detailed protocols.
Overview of this compound and its Alternatives
This compound's utility in organic synthesis stems from the electron-withdrawing nature of the nitro group, which acidifies the α-proton. This allows for the facile formation of a nitronate anion, a potent carbon nucleophile, under basic conditions. This nucleophile is central to its participation in cornerstone reactions such as the Michael addition and the Henry (nitroaldol) reaction. The presence of the α-chloro atom can further influence its reactivity.
Alternatives to this compound can be broadly categorized into two groups:
-
Other Nitroalkanes: Simpler, non-halogenated nitroalkanes like 1-nitropropane (B105015) or nitromethane (B149229) can often be used in similar transformations. The choice between them may depend on desired substitution patterns, reactivity, and cost.
-
Non-Nitroalkane Reagents: For specific applications, other classes of compounds can serve as effective alternatives. These include:
-
Acyl Anion Equivalents: When this compound is used in reactions where it essentially acts as a propanoyl anion synthon (a concept known as umpolung or reactivity inversion), reagents like 1,3-dithianes can be employed.
-
Alternative Michael Donors: In conjugate addition reactions, other stabilized carbanions derived from compounds like diethyl malonate can be used in place of the nitronate from this compound.
-
Aldol (B89426) Reaction Precursors: The Henry reaction is a specific type of aldol reaction. As such, traditional aldol reactions using enolates derived from aldehydes or ketones can be considered as alternatives for the formation of β-hydroxy carbonyl compounds.
-
Performance Comparison in Key Reactions
The selection of a reagent is often a trade-off between reactivity, yield, cost, and safety. The following tables summarize the performance of this compound and its alternatives in Michael additions and as acyl anion equivalents.
Michael Addition (Conjugate Addition)
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Nitroalkanes are effective nucleophiles (Michael donors) in this reaction.
Table 1: Comparison of Michael Donors in the Addition to α,β-Unsaturated Carbonyls
| Reagent/Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Nitroalkanes | Acrylonitrile | NaOH (0.025 M) | Water/CH₂Cl₂ | 1 | ~80 | [1] |
| Nitroalkanes | Methyl Acrylate | NaOMe | Methanol | - | Moderate | [1] |
| Diethyl Malonate | Chalcone (B49325) | KOt-Bu | CH₂Cl₂ | 2-3 | 72-94 | |
| Diethyl Malonate | Chalcone | Nickel-Sparteine | Toluene | 12 | 90 | [2][3] |
Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.
Acyl Anion Equivalents
In the context of umpolung, an acyl anion equivalent allows for the nucleophilic attack of a carbon that would typically be electrophilic (like a carbonyl carbon). While nitroalkanes can be precursors to these synthons, 1,3-dithianes are a more direct and widely used alternative.
Table 2: Comparison of Acyl Anion Equivalents
| Reagent Class | Core Principle | Typical Reactions | Advantages | Limitations |
| Nitroalkanes | Generation of a nitronate anion, which can be considered a masked carbonyl. | Henry reaction, subsequent oxidation. | Versatile transformations of the nitro group. | The Nef reaction for carbonyl regeneration can be low-yielding. |
| 1,3-Dithianes | Masked carbonyl; deprotonation of the S,S-acetal creates a stabilized carbanion.[4] | Alkylation, epoxide opening, addition to carbonyls. | Well-established, versatile, stable anion, broad electrophile scope.[4] | Requires strong base (e.g., n-BuLi), harsh deprotection conditions (often using mercury salts), and is a stoichiometric process.[4] |
| Cyanohydrins | O-protected cyanohydrins can be deprotonated to generate a nucleophilic α-carbon. | Benzoin condensation, reaction with various electrophiles. | High-yielding for aromatic aldehydes. | Involves the use of highly toxic cyanide salts. |
Safety and Handling Comparison
The safe handling of chemical reagents is a critical aspect of laboratory practice. The following table provides a comparative overview of the hazards associated with this compound and two common alternatives.
Table 3: Hazard Comparison of Selected Reagents
| Reagent | Key Hazards | Personal Protective Equipment (PPE) Recommendations |
| This compound | Combustible liquid, harmful if swallowed or inhaled, causes skin and eye irritation.[5] | Protective gloves, safety goggles, face shield, use in a well-ventilated area. |
| Diethyl Malonate | Combustible liquid, causes serious eye irritation.[6][7][8][9] | Protective gloves, safety goggles. |
| 1,3-Dithiane | Flammable solid, stench.[10][11][12][13][14] | Protective gloves, safety goggles, use in a well-ventilated area. |
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for a Michael addition and a crossed-aldol condensation (as an alternative to the Henry reaction) are provided below.
Protocol 1: Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a Michael addition using diethyl malonate as the nucleophile, a common alternative to nitroalkanes.
Materials:
-
Chalcone derivative (1 mmol)
-
Diethyl malonate (1 mmol)
-
Potassium tert-butoxide (KOt-Bu) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
n-Hexane and Dichloromethane for elution
Procedure:
-
A solution of the chalcone derivative (1 mmol) and diethyl malonate (1 mmol) in CH₂Cl₂ (5 mL) is stirred at room temperature.
-
A catalytic amount of KOt-Bu is added to the solution.
-
The reaction mixture is stirred for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with CH₂Cl₂.
-
The organic layer is washed with water and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of CH₂Cl₂ and n-hexane as the eluent to afford the pure Michael adduct.
Protocol 2: Crossed-Aldol Condensation of Benzaldehyde (B42025) and Propanal
This protocol illustrates a crossed-aldol condensation, which serves as a conceptual alternative to the Henry reaction for the formation of a β-hydroxy carbonyl compound, which can subsequently be dehydrated.
Materials:
-
Benzaldehyde (lacks α-hydrogens)
-
Propanal (contains α-hydrogens)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add propanal and dissolve it in ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Slowly add the NaOH solution to the ethanolic solution of the aldehydes with vigorous stirring at room temperature.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is transferred to a separatory funnel and diethyl ether is added.
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude aldol addition product.
-
Further purification can be achieved by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for a Michael addition reaction and the decision-making process for choosing a suitable nucleophile.
References
- 1. sctunisie.org [sctunisie.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. vigon.com [vigon.com]
- 8. carlroth.com [carlroth.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 1,3-Dithiane | C4H8S2 | CID 10451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,3-ジチアン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
DFT Insights into the Reactivity of 1-Chloro-1-nitropropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-chloro-1-nitropropane, drawing upon Density Functional Theory (DFT) studies of analogous compounds and relevant experimental data. While direct DFT investigations on this compound are not extensively available in the current literature, this document synthesizes findings from related systems to offer valuable insights into its chemical behavior, particularly in nucleophilic substitution reactions.
Introduction to the Reactivity of α-Halo-nitroalkanes
This compound belongs to the class of α-halo-nitroalkanes, molecules featuring both a halogen and a nitro group attached to the same carbon atom. The strong electron-withdrawing nature of the nitro group is known to significantly influence the reactivity of the adjacent carbon center, making it more susceptible to nucleophilic attack.[1] This guide explores the anticipated reactivity of this compound, providing a theoretical framework based on DFT studies of similar compounds and outlining experimental approaches for its validation.
Theoretical Framework: Insights from DFT Studies
DFT calculations on related nitro- and halo-substituted organic compounds provide a foundation for understanding the reactivity of this compound. Studies on nucleophilic aromatic substitution in halonitroarenes, for instance, highlight the role of the nitro group in activating the aromatic ring towards nucleophilic attack.[1] Similarly, DFT-based local reactivity descriptors have been employed to predict the most probable sites for nucleophilic attack in alkyl halides.[2]
For this compound, a key reaction to consider is the nucleophilic substitution of the chloride ion. The presence of the α-nitro group is expected to activate the C-Cl bond towards nucleophilic cleavage.
Proposed Reaction Pathway: Nucleophilic Substitution
A likely reaction pathway for this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (SN2) reaction. The proposed mechanism involves the direct attack of the nucleophile on the carbon atom bearing the chlorine and nitro groups, leading to the displacement of the chloride ion in a single concerted step.
Caption: Proposed SN2 reaction pathway for this compound.
Comparative Reactivity Data
Due to the absence of specific DFT data for this compound, the following table summarizes expected trends in reactivity based on studies of analogous compounds. These comparisons are intended to guide experimental design and interpretation.
| Reactant/Condition | Expected Effect on Reaction Rate | Rationale (Based on Analogous Systems) |
| Nucleophile Strength | Stronger nucleophiles increase the rate | Consistent with SN2 mechanisms where the nucleophile is involved in the rate-determining step.[3] |
| Solvent Polarity | Aprotic polar solvents are preferred | Aprotic polar solvents solvate the cation but not the nucleophile, enhancing its reactivity.[3] |
| Leaving Group | Better leaving groups increase the rate | The C-X bond is broken in the rate-determining step. Weaker bases are better leaving groups. |
| Steric Hindrance | Increased steric hindrance decreases the rate | Hindrance at the reaction center impedes the backside attack of the nucleophile in an SN2 reaction. |
Experimental Protocols
To validate the theoretical predictions and quantify the reactivity of this compound, the following experimental protocol, based on the method of initial rates, is proposed.
Kinetic Study of the Reaction of this compound with a Nucleophile
Objective: To determine the rate law and rate constant for the reaction of this compound with a chosen nucleophile (e.g., hydroxide (B78521) ion).
Materials:
-
This compound
-
Sodium hydroxide solution of known concentration
-
A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO)
-
Quenching solution (e.g., a dilute acid)
-
Titration apparatus or a spectrophotometer
-
Thermostated water bath
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying initial concentrations of this compound and the nucleophile, keeping the total volume and temperature constant.[4]
-
Initiation of the Reaction: Initiate the reaction by mixing the reactants in a thermostated vessel.
-
Monitoring the Reaction Progress: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analysis: Determine the concentration of one of the reactants or products in the quenched aliquots. This can be achieved through titration of the remaining nucleophile or spectrophotometric analysis of a product if it absorbs light at a characteristic wavelength.
-
Determination of Initial Rates: For each reaction mixture, plot the concentration of the analyzed species versus time. The initial rate of the reaction is the absolute value of the initial slope of this curve.[4]
-
Determination of the Rate Law: By comparing the initial rates of reactions with different initial concentrations, the order of the reaction with respect to each reactant can be determined.[4] The overall rate law can then be expressed as: Rate = k[this compound]x[Nucleophile]y
-
Calculation of the Rate Constant: Once the orders (x and y) are known, the rate constant (k) can be calculated for each trial and an average value determined.
Logical Workflow for a DFT Study
For future computational studies on the reactivity of this compound, the following workflow can be adopted.
Caption: A typical workflow for a DFT study of a chemical reaction.
Conclusion
This guide provides a foundational understanding of the reactivity of this compound based on established principles and DFT studies of analogous systems. The strong electron-withdrawing nitro group is anticipated to activate the molecule for nucleophilic substitution, likely proceeding via an SN2 mechanism. The provided experimental protocol offers a clear path for the empirical investigation of its reactivity. Further dedicated DFT studies on this compound are warranted to provide more precise quantitative data and a deeper understanding of its reaction mechanisms.
References
A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-Chloro-1-nitropropane
A detailed cross-referencing of experimentally obtained Nuclear Magnetic Resonance (NMR) spectral data with computationally predicted chemical shifts for 1-Chloro-1-nitropropane is presented. This guide serves as a valuable resource for researchers, scientists, and drug development professionals in validating spectral assignments and understanding the nuances of NMR prediction methodologies.
This comparison guide delves into the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in organic synthesis and methodology. By juxtaposing experimental data with predicted values, we aim to provide a clear and objective analysis of the accuracy and utility of modern NMR prediction tools. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental and computational protocols are provided.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted values were generated using a standard online NMR prediction engine.
Table 1: ¹H NMR Data for this compound
| Protons | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (Methyl) | Data not available | 1.12 | Triplet | 7.4 |
| CH₂ (Methylene) | Data not available | 2.35 | Sextet | 7.4 |
| CH (Methine) | Data not available | 6.09 | Triplet | 7.4 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| CH₃ (Methyl) | Data not available | 10.8 |
| CH₂ (Methylene) | Data not available | 26.2 |
| CH (Methine) | Data not available | 97.5 |
Note: Specific experimental NMR data for this compound, including chemical shifts and coupling constants, were not publicly available in the searched databases (PubChem, NIST Chemistry WebBook, SpectraBase) at the time of this guide's compilation. The tables will be updated as this information becomes accessible.
Experimental and Computational Protocols
Experimental NMR Spectroscopy
While specific experimental data for this compound was not obtained, a general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: A solution of the analyte (this compound) is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a specific proton frequency (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a power-gated decoupling sequence, is commonly employed to acquire the ¹³C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation. Key parameters are similar to those for ¹H NMR but often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw free induction decay (FID) data is processed using Fourier transformation, followed by phase and baseline correction, to obtain the final frequency-domain NMR spectrum.
Computational NMR Prediction
The predicted ¹H and ¹³C NMR chemical shifts presented in this guide were obtained using an online NMR prediction tool. These tools typically employ a combination of methods, including:
-
Database Approaches: These methods rely on large databases of experimentally determined NMR spectra. The chemical environment of each atom in the query molecule is compared to the environments of atoms in the database to predict the chemical shift.
-
Incremental Approaches: These methods use a base chemical shift for a simple molecule (e.g., methane) and add empirical increments for each substituent to predict the final chemical shift.
-
Quantum Mechanical Calculations: More sophisticated methods use quantum mechanical calculations, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, to calculate the magnetic shielding tensors and subsequently the chemical shifts.
Workflow for Cross-Referencing NMR Data
The process of comparing experimental and predicted NMR data is a crucial step in structural elucidation and verification. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for comparing experimental and predicted NMR data.
This guide highlights the importance of cross-referencing experimental and predicted NMR data. While prediction tools provide valuable insights, experimental verification remains the gold standard for unambiguous structure determination. As more experimental data for compounds like this compound becomes publicly available, such comparative analyses will become even more powerful for the scientific community.
Safety Operating Guide
Safe Disposal of 1-Chloro-1-nitropropane: A Procedural Guide
For Immediate Release
Providing essential safety and logistical information for the proper handling and disposal of 1-chloro-1-nitropropane is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
This compound is a colorless liquid with an unpleasant, irritating odor.[1] It is classified as a combustible liquid and a reactive chemical, posing an explosion hazard.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][2] Higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate eye protection to prevent contact.[3]
-
Protective Clothing: Wear suitable protective clothing.[4] A chemical protection suit, including a self-contained breathing apparatus, is recommended for handling spills.[4]
-
Gloves: Use appropriate chemical-resistant gloves.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a laboratory fume hood.[2][4] For temperatures above 62°C, a closed system with ventilation and explosion-proof electrical equipment is necessary.[2][4]
Handling and Storage:
-
Store in tightly closed containers in a cool, well-ventilated area away from heat.[1]
-
Prohibit smoking and open flames where this chemical is used, handled, or stored.[1][2]
-
Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[2][4]
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 144°F (62.2°C)[3] |
| Specific Gravity | 1.2 (Denser than water)[3] |
| Vapor Density | 4.26 (Heavier than air)[3] |
| OSHA PEL | 20 ppm (8-hour TWA)[1] |
| NIOSH REL | 2 ppm (10-hour TWA)[1][5] |
| ACGIH TLV | 2 ppm (8-hour TWA)[1][5] |
| IDLH | 100 ppm[3][5] |
III. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is crucial.
Spill Response:
-
Isolate the Area: Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[3]
-
Remove Ignition Sources: Immediately eliminate all sources of ignition, such as sparks or open flames.[4]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Collect leaking and spilled liquid in sealable containers as far as possible.[4]
-
Absorption: Absorb the remaining liquid in sand or another inert absorbent material.[4]
-
Collection: Place the absorbed material into suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment during collection.[4]
-
Disposal: The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing. Rinse and then wash the skin with water and soap.[4]
-
Eye Contact: First, rinse with plenty of water for several minutes (remove contact lenses if possible), then seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical help.[2][4]
IV. Detailed Disposal Protocol
The proper disposal of this compound is a regulated process that must be followed to ensure safety and environmental protection. Do not discharge to sewer systems.[4]
Step 1: Waste Identification and Segregation
-
Characterize the waste stream containing this compound.
-
This chemical is incompatible with oxidizing agents (such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) and strong acids (such as hydrochloric, sulfuric, and nitric).[1]
-
Segregate waste containing this compound from these incompatible materials to prevent hazardous reactions.[6]
Step 2: Containerization
-
Use a designated, compatible, and properly labeled hazardous waste container.[7] The original container is often a suitable choice.[6]
-
The container must be in good condition, leak-proof, and have a tightly sealing cap.[7]
-
Do not use metal containers for corrosive waste or containers that can be attacked by this chemical, such as some forms of plastics, rubber, and coatings.[3][5][7]
-
Fill containers to no more than 90% of their capacity to allow for expansion.[8]
-
Ensure the exterior of the container is clean and free of contamination.[7][8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name, "this compound," and the concentration or percentage of the chemical in the waste mixture.[7]
-
Indicate the hazards associated with the waste (e.g., "Combustible," "Reactive," "Toxic").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[9]
-
This area should be a cool, well-ventilated location, away from heat and sources of ignition.[1][9]
-
Store flammable wastes in a fire-rated cabinet if possible.[6][9]
Step 5: Final Disposal
-
Dispose of the contents and container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 600-25-9 [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling 1-Chloro-1-nitropropane
Essential Safety and Handling Guide for 1-Chloro-1-nitropropane
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.
Hazard Identification and Health Effects
This compound is a hazardous chemical that presents multiple risks. It is a colorless liquid with an unpleasant and irritating odor.[1] It is classified as a combustible liquid and poses a significant health risk through inhalation, ingestion, and skin or eye contact.[1][2]
Health Hazards:
-
Acute Effects: Contact can cause irritation and burns to the skin and eyes.[1] Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] Higher exposures may result in a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[1] Swallowing the chemical is harmful.[2][3]
-
Chronic Effects: Repeated exposure may lead to bronchitis with symptoms like coughing, phlegm, and shortness of breath.[1] There is also a risk of damage to the liver, kidneys, and heart.[1][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Unpleasant and irritating |
| Molecular Weight | 123.54 g/mol [3] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg[5] |
| Flash Point | 62 °C (144 °F)[5][6] |
| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F)[5] |
| Vapor Density | 4.26 (Heavier than air)[5] |
| Specific Gravity | 1.2 (Denser than water)[5] |
| Water Solubility | 1 to 5 mg/mL at 22 °C (72 °F)[5] |
| Reactivity | Sensitive to heat (may be explosive). Incompatible with oxidizers. Attacks some plastics, rubber, and coatings.[2][7] |
Exposure Limits
Adherence to established exposure limits is mandatory to ensure personnel safety.
| Organization | Limit Type | Value |
| NIOSH REL | TWA | 2 ppm (10 mg/m³)[8] |
| OSHA PEL | TWA | 20 ppm (100 mg/m³)[8] |
| ACGIH TLV | TWA | 2 ppm (10 mg/m³)[8] |
| NIOSH IDLH | - | 100 ppm[5][8] |
TWA (Time-Weighted Average), REL (Recommended Exposure Limit), PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), IDLH (Immediately Dangerous to Life or Health)
Operational Plan: Step-by-Step Guidance
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face | Indirect-vent, impact and splash-resistant goggles. A face shield must be worn in addition to goggles when there is a risk of splashing.[1] |
| Skin and Body | Wear appropriate personal protective clothing to prevent skin contact.[5] This includes a lab coat, and for larger quantities or splash risks, a chemical-resistant apron or suit. Butyl rubber and Polyvinyl Alcohol are recommended protective materials.[1] |
| Hand | Chemical-resistant gloves are required. ACGIH recommends Butyl Rubber and Polyvinyl Alcohol as suitable materials.[1] Always inspect gloves for integrity before use. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[1] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[6][9] |
Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the container for any signs of damage or leaks upon receipt.
-
Wear appropriate PPE (gloves, safety goggles) during unpacking.
-
Unpack in a well-ventilated area or fume hood.
General Handling:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Use the smallest quantity necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
-
Use explosion-proof electrical equipment and non-sparking tools, especially when working above the flash point of 62°C.[2][7]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in tightly closed containers in a cool, well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Ensure storage containers are clearly labeled.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][3] Do not use combustible materials.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate: Wash the spill area thoroughly after cleanup is complete.[1]
-
Report: Report all spills to the appropriate safety personnel.
First Aid:
-
Inhalation: Move the person to fresh air and keep them in a comfortable, half-upright position for breathing. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water and soap.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Fire Fighting:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Water spray can be used to cool fire-exposed containers.[1]
-
Hazards: The chemical is combustible and may explode in a fire.[1] Combustion produces poisonous gases, including phosgene (B1210022) and nitrogen oxides.[1][2]
-
Protective Actions: Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[6]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[1]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[1]
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dnacih.com [dnacih.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 1423 - this compound [inchem.org]
- 7. echemi.com [echemi.com]
- 8. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. CDC - this compound - International Chemical Safety Cards - NIOSH [med.iiab.me]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
